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  • Product: 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile
  • CAS: 888967-55-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile

Abstract This technical guide provides a comprehensive overview of the synthesis of 2-(4-(hydroxymethyl)phenoxy)nicotinonitrile, a key intermediate in the development of various pharmacologically active compounds. The do...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(4-(hydroxymethyl)phenoxy)nicotinonitrile, a key intermediate in the development of various pharmacologically active compounds. The document details the strategic design of the synthetic pathway, focusing on a robust and efficient nucleophilic aromatic substitution (SNAr) reaction. A step-by-step experimental protocol is provided, alongside a thorough discussion of the underlying reaction mechanism, purification techniques, and comprehensive characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction: Significance and Synthetic Strategy

2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile and its derivatives are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. The unique combination of a nicotinonitrile moiety and a functionalized phenoxy group provides a versatile platform for structural modifications to modulate biological activity.

The primary synthetic challenge lies in the formation of the ether linkage between the electron-deficient pyridine ring and the phenolic hydroxyl group. A critical analysis of potential synthetic routes leads to the selection of a nucleophilic aromatic substitution (SNAr) reaction as the most efficient and scalable approach. This strategy leverages the inherent reactivity of 2-chloronicotinonitrile, where the electron-withdrawing nitrile group activates the C2 position of the pyridine ring towards nucleophilic attack.

The chosen nucleophile, 4-hydroxybenzyl alcohol, possesses two potentially reactive sites: the phenolic hydroxyl group and the benzylic alcohol. Selective O-arylation at the phenolic position is achieved by careful control of reaction conditions, specifically through the use of a suitable base to deprotonate the more acidic phenolic proton, thereby generating the nucleophilic phenoxide in situ.

The Core Synthesis: A Mechanistic Perspective

The synthesis of 2-(4-(hydroxymethyl)phenoxy)nicotinonitrile proceeds via a well-established SNAr mechanism. This two-step addition-elimination process is initiated by the attack of the in situ generated 4-(hydroxymethyl)phenoxide on the electron-deficient C2 carbon of 2-chloronicotinonitrile.

Diagram of the Synthesis Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Conditions 2-chloronicotinonitrile 2-Chloronicotinonitrile Base Base (e.g., K2CO3) 4-hydroxybenzyl_alcohol 4-Hydroxybenzyl Alcohol Product 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile Base->Product SNAr Reaction Solvent Solvent (e.g., DMF) Heat Heat

Caption: Overall synthetic scheme for 2-(4-(hydroxymethyl)phenoxy)nicotinonitrile.

The reaction is facilitated by the presence of the strongly electron-withdrawing nitrile (-CN) group ortho to the chlorine leaving group. This group serves to stabilize the negative charge of the intermediate Meisenheimer complex through resonance delocalization, thereby lowering the activation energy of the reaction.[1][2][3] The subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring, yielding the desired ether product.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )PuritySupplier
2-ChloronicotinonitrileC₆H₃ClN₂138.55≥98%Sigma-Aldrich
4-Hydroxybenzyl alcoholC₇H₈O₂124.14≥99%Alfa Aesar
Potassium Carbonate (K₂CO₃)K₂CO₃138.21≥99%, anhydrousFisher Scientific
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Acros Organics
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeVWR Chemicals
HexanesN/AN/AACS GradeVWR Chemicals
Deionized WaterH₂O18.02N/AIn-house
Brine (saturated NaCl solution)NaCl, H₂ON/AN/AIn-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37≥97%EMD Millipore
Step-by-Step Methodology
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-chloronicotinonitrile (5.0 g, 36.1 mmol), 4-hydroxybenzyl alcohol (4.9 g, 39.7 mmol, 1.1 equivalents), and anhydrous potassium carbonate (7.5 g, 54.2 mmol, 1.5 equivalents).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction Execution: Stir the reaction mixture at room temperature for 15 minutes to ensure homogeneity. Subsequently, heat the mixture to 80-90 °C and maintain this temperature for 12-16 hours. The reaction should be carried out under a nitrogen atmosphere to prevent oxidation.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold deionized water with gentle stirring. A precipitate will form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration, and wash the solid with copious amounts of deionized water to remove any remaining DMF and inorganic salts. Allow the crude product to air-dry on the filter funnel.

Purification

The crude product can be purified by recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate. If the solid does not fully dissolve, a small amount of ethanol can be added. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is typically effective.

Characterization and Data Presentation

The structure and purity of the synthesized 2-(4-(hydroxymethyl)phenoxy)nicotinonitrile should be confirmed by various analytical techniques.

Physical Properties
PropertyExpected Value
AppearanceWhite to off-white solid
Melting PointTo be determined experimentally
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF, hot ethyl acetate), sparingly soluble in water.
Spectroscopic Data (Predicted)

The following table summarizes the predicted ¹H and ¹³C NMR spectral data for 2-(4-(hydroxymethyl)phenoxy)nicotinonitrile. These predictions are based on established chemical shift principles.

¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity
~8.45dd
~8.20dd
~7.35d
~7.10d
~7.05dd
~5.20t
~4.50d

Note: The chemical shifts are approximate and may vary depending on the solvent and other experimental conditions. The hydroxyl proton (-OH) signal may be broad and its chemical shift can be concentration-dependent.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis of 2-(4-(hydroxymethyl)phenoxy)nicotinonitrile. The detailed experimental protocol, grounded in the principles of nucleophilic aromatic substitution, offers a reliable and reproducible method for obtaining this valuable chemical intermediate. The provided characterization data serves as a benchmark for ensuring the identity and purity of the final product, thereby supporting its application in further research and development endeavors.

References

  • Organic Syntheses. 2-chloronicotinonitrile. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12308, 4-Hydroxybenzyl alcohol. Retrieved March 20, 2024 from [Link].

  • Miller, J. Aromatic Nucleophilic Substitution. Elsevier Publishing Company, 1968.
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed. John Wiley & Sons, 1992.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed. Cengage Learning, 2015.
  • Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978, 43 (14), 2923–2925.
  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed. Longman Scientific & Technical, 1989.
  • Carroll, F. A.; Sparks, J. Student's Solutions Manual to Accompany Organic Chemistry. Brooks/Cole, Cengage Learning, 2011.

Sources

Exploratory

Fragment-Based Deconstruction: In Vitro Mechanism of Action of the 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & In Vitro Profiling Guide Executive Summary In the rapidly evolving landscape of immuno-oncology,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & In Vitro Profiling Guide

Executive Summary

In the rapidly evolving landscape of immuno-oncology, small-molecule inhibitors of the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) interaction offer distinct advantages over monoclonal antibodies, including superior tumor penetration and oral bioavailability. At the structural core of many next-generation allosteric inhibitors lies the 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile scaffold (CAS 888967-55-3).

Rather than functioning as a standalone therapeutic, this compound serves as a highly privileged fragment/pharmacophore [1]. As a Senior Application Scientist, I have designed this whitepaper to deconstruct the causality behind its mechanism of action (MoA) and provide field-proven, self-validating in vitro protocols for evaluating this class of compounds.

Structural Pharmacology & Mechanism of Action

The PD-L1 binding surface is notoriously flat and highly hydrophobic, lacking the deep canonical pockets typically targeted by small molecules. The 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile fragment overcomes this by acting as a molecular wedge that induces the formation of a deep, cylindrical hydrophobic cleft through PD-L1 dimerization .

Causality of Molecular Interactions

The efficacy of this scaffold is driven by three distinct regional interactions:

  • The Nicotinonitrile Moiety (The Anchor): The nitrogen of the pyridine ring and the nitrile group act as critical hydrogen bond acceptors. They form highly directional H-bonds and π−π stacking interactions with the Arg125 and Tyr123 residues of the PD-L1 monomer.

  • The Phenoxy Core (The Hydrophobic Wedge): The ether linkage provides optimal dihedral flexibility, allowing the phenyl ring to insert into the hydrophobic pocket. It forms a T-shaped π−π interaction with Tyr56 , stabilizing the transient dimer state.

  • The Hydroxymethyl Vector (The Synthetic Handle): The hydroxymethyl group is solvent-exposed. In fragment-based drug discovery (FBDD), this serves as the critical vector for synthetic elaboration—allowing chemists to attach aliphatic amines or amino acid tails (e.g., D-serine) to reach distal residues like Asp122 and Lys124, exponentially increasing binding affinity .

By forcing two PD-L1 monomers to dimerize around the fragment, the scaffold creates a steric blockade that entirely prevents the binding of the native PD-1 receptor.

MoA Fragment 2-(4-(Hydroxymethyl)phenoxy) nicotinonitrile Scaffold Nicotinonitrile Nicotinonitrile Moiety (H-bonds & π-π stacking) Fragment->Nicotinonitrile Phenoxy Phenoxy Core (Hydrophobic cleft insertion) Fragment->Phenoxy PDL1 PD-L1 Dimerization (Arg125, Tyr123, Tyr56) Nicotinonitrile->PDL1 Binds Arg125/Tyr123 Phenoxy->PDL1 Binds Tyr56 Blockade Steric Blockade of PD-1 Binding PDL1->Blockade Allosteric Inhibition

Fig 1. Mechanistic pathway of the nicotinonitrile fragment inducing PD-L1 allosteric blockade.

In Vitro Profiling Protocols (Self-Validating Systems)

To accurately profile the 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile scaffold and its derivatives, researchers must utilize assays capable of detecting low-affinity, fast-dissociation events typical of fragments. The following protocols are designed as self-validating systems.

Surface Plasmon Resonance (SPR) for Target Engagement

Causality: Fragments possess low molecular weights and fast koff​ rates. SPR is mandated here because it captures real-time binding kinetics without requiring bulky fluorophore labels that could sterically hinder the small fragment's access to the shallow PD-L1 pocket.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant human PD-L1 (hPD-L1) to a density of ~2000 Response Units (RU) to ensure sufficient signal-to-noise ratio for low-MW fragments.

  • Self-Validating Control: Leave one flow cell unmodified (blank) to serve as an in-line reference. This ensures that refractive index spikes are due to specific binding, not bulk solvent effects (e.g., DMSO mismatches).

  • Analyte Injection: Prepare the nicotinonitrile fragment in running buffer (PBS-P+ with 1% DMSO). Inject a concentration series (e.g., 3.125 μ M to 50 μ M) at a high flow rate (30 μ L/min) to minimize mass transport limitations.

  • Data Processing: Subtract the reference cell signal. Fit the resulting sensorgrams to a 1:1 Langmuir binding model or a steady-state affinity model to derive the KD​ .

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Causality: HTRF is chosen over standard ELISA because it is a homogeneous (no-wash) format. Wash steps in traditional ELISAs inevitably wash away low-affinity fragments due to their rapid dissociation kinetics.

Step-by-Step Methodology:

  • Complex Formation: In a 384-well low-volume plate, combine Eu-cryptate-labeled hPD-1 (donor) and XL665-labeled hPD-L1 (acceptor).

  • Compound Addition: Add the nicotinonitrile derivative. If the compound successfully dimerizes PD-L1, it will competitively block PD-1 binding, resulting in a loss of FRET signal.

  • Ratiometric Detection (Self-Validation): Measure emission at both 620 nm (donor) and 665 nm (acceptor). Calculate the ratio ( 665/620×104 ). This ratiometric readout is a self-validating mathematical step: it inherently normalizes well-to-well variations in assay volume and cancels out compound auto-fluorescence, ensuring high trustworthiness of the calculated IC50​ .

Workflow Step1 1. SPR Binding (Direct Target Engagement) Step2 2. HTRF Assay (PD-1/PD-L1 Disruption) Step1->Step2 KD Validation Step3 3. Cell Assay (IFN-γ Secretion Rescue) Step2->Step3 IC50 Profiling

Fig 2. Self-validating in vitro screening workflow for PD-L1 small-molecule inhibitors.

Quantitative Data Summary

The true value of the 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile scaffold is realized during Hit-to-Lead optimization. By functionalizing the hydroxymethyl group with linear aliphatic amines, researchers have achieved picomolar binding affinities .

The table below summarizes the expected quantitative progression from the raw fragment to an optimized clinical lead (data benchmarked against Compound 58 from Guo et al., 2020) .

Compound StageCompound Name / ScaffoldhPD-L1 Binding Affinity ( KD​ )hPD-1/PD-L1 Inhibition ( IC50​ )Cellular IFN- γ Rescue
Fragment Hit 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile >10μM >50μM Negligible
Intermediate Aldehyde-functionalized derivative ∼1μM ∼5μM Weak
Optimized Lead Aliphatic amine-linked triaryl derivative 16.2pM 12nM Potent ( >3 -fold increase)

Table 1. Hit-to-Lead progression metrics illustrating the optimization of the phenoxy-nicotinonitrile pharmacophore.

Conclusion

The 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile scaffold is a masterclass in fragment-based drug design. By providing a perfect geometric match for the Tyr56/Tyr123/Arg125 pocket of PD-L1, it acts as a highly efficient anchor for allosteric dimerization. When evaluated through rigorous, wash-free biochemical assays (HTRF) and real-time kinetic profiling (SPR), this scaffold provides a highly trustworthy foundation for developing next-generation oral immunotherapies.

References

  • Guo, J., Luo, L., Wang, Z., Hu, N., Wang, W., Xie, F., Liang, E., Yan, X., Xiao, J., & Li, S. (2020). Design, Synthesis, and Biological Evaluation of Linear Aliphatic Amine-Linked Triaryl Derivatives as Potent Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction with Promising Antitumor Effects In Vivo. Journal of Medicinal Chemistry, 63(22), 13825-13850.[Link]

  • BindingDB Curated Data. (2020). Assay validation and target engagement metrics for PD-1/PD-L1 inhibitors (PMID: 33186040). Binding Database.[Link]

Foundational

Material safety data sheet (MSDS) for 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile

An In-depth Technical Guide to the Material Safety of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile This document provides a comprehensive technical overview of the safety, handling, and emergency protocols for 2-(4-(Hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Material Safety of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile

This document provides a comprehensive technical overview of the safety, handling, and emergency protocols for 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile (CAS No: 888967-55-3). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The information herein is synthesized from available safety data sheets and is structured to provide not just procedural steps, but the scientific rationale behind them.

Section 1: Chemical Identity and Structure

2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile is a substituted aromatic compound. Understanding its structure is fundamental to anticipating its reactivity and biological interactions.

  • IUPAC Name: 2-[4-(hydroxymethyl)phenoxy]nicotinonitrile[1]

  • CAS Number: 888967-55-3[1]

  • Synonyms: Not widely listed, often identified by its CAS number or IUPAC name.[1]

  • Molecular Formula: C₁₃H₁₀N₂O₂ (Calculated)

  • Molecular Weight: 226.23 g/mol (Calculated)

Caption: 2D structure of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile.

Section 2: GHS Hazard Identification and Classification

Based on Regulation (EC) No 1272/2008, this compound is classified as harmful.[1] The primary routes of acute toxicity are oral, dermal, and inhalation. The signal word for this substance is "Warning".[1]

Hazard Class Category Hazard Statement GHS Code
Acute Toxicity, OralCategory 4Harmful if swallowedH302
Acute Toxicity, DermalCategory 4Harmful in contact with skinH312
Acute Toxicity, InhalationCategory 4Harmful if inhaledH332

Senior Application Scientist's Note: The presence of the nitrile (-CN) group is a structural alert for potential toxicity. While this molecule is not classified as highly toxic, the "harmful" designation across three exposure routes necessitates diligent use of engineering controls and personal protective equipment. The metabolism of nitriles can sometimes release cyanide, which is a primary mechanism of their toxicity. Therefore, all handling should be performed with the assumption that systemic effects are possible upon exposure.

Section 3: Emergency Procedures and First Aid

Immediate and appropriate first aid is critical to mitigate harm from exposure. The following protocols are based on established safety guidelines.[1]

G cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Medical Follow-Up Inhalation Inhalation MoveToFreshAir Remove to fresh air. Keep comfortable for breathing. Inhalation->MoveToFreshAir SkinContact Skin Contact WashSkin Remove contaminated clothing. Wash with plenty of soap and water. SkinContact->WashSkin EyeContact Eye Contact RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses if present. EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth with 1-2 glasses of water. Do NOT induce vomiting. Ingestion->RinseMouth CallPoisonCenter Call a POISON CENTER or doctor if you feel unwell. MoveToFreshAir->CallPoisonCenter WashSkin->CallPoisonCenter GetMedicalAttention Get medical advice/attention if irritation persists. WashSkin->GetMedicalAttention if irritation occurs RinseEyes->GetMedicalAttention RinseMouth->CallPoisonCenter

Caption: Emergency first aid workflow for exposure incidents.

Detailed First-Aid Measures
  • Inhalation: If inhaled, immediately remove the person to fresh air and ensure they are in a position comfortable for breathing.[1] If the person feels unwell, call a POISON CENTER or physician.[1]

  • Skin Contact: Remove any contaminated clothing and shoes immediately.[2] Wash the affected skin area with plenty of soap and water.[1] If skin irritation develops or persists, seek medical advice.[1] Contaminated clothing must be washed before reuse.[1]

  • Eye Contact: Hold eyelids open and rinse cautiously with water for several minutes.[1] If contact lenses are present and can be easily removed, do so and continue rinsing.[1] If eye irritation or any visual changes persist, it is crucial to get medical advice/attention.[1]

  • Ingestion: Do not induce vomiting.[1] If the person is conscious and alert, rinse their mouth thoroughly with 1-2 glasses of water.[1] Call a POISON CENTER or physician for guidance.[2] Never give anything by mouth to an unconscious person.[3]

Section 4: Safe Handling, Storage, and Engineering Controls

Proactive safety measures are paramount when working with this compound. The following workflow outlines the necessary steps for safe handling in a research environment.

G Prep Preparation Phase ReviewSDS Review SDS Prep->ReviewSDS Handling Handling Phase UseFumeHood Use in a well-ventilated area or approved fume cupboard Handling->UseFumeHood PostHandling Post-Handling Phase Decontaminate Decontaminate work surfaces PostHandling->Decontaminate DonPPE Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) ReviewSDS->DonPPE PrepWorkstation Prepare Workstation (Fume Hood, Spill Kit) DonPPE->PrepWorkstation PrepWorkstation->Handling AvoidContact Avoid contact with skin and eyes. Avoid breathing dust/fumes. UseFumeHood->AvoidContact NoFoodDrink Do not eat, drink, or smoke in the work area AvoidContact->NoFoodDrink NoFoodDrink->PostHandling DisposeWaste Dispose of contents/container to an approved waste disposal plant Decontaminate->DisposeWaste WashHands Wash hands thoroughly after handling DisposeWaste->WashHands

Caption: Standard workflow for safe laboratory handling.

Engineering Controls

The primary engineering control is to ensure adequate ventilation.[4]

  • Fume Hood: All weighing and handling of the solid compound or its solutions should be performed inside a certified chemical fume hood or in a well-ventilated area.[1]

  • Safety Stations: Hand-wash and eye-wash stations must be readily available and located near the work area.[1]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[1] Ensure gloves are inspected before use and remove them using the proper technique to avoid skin contact.[5]

  • Respiratory Protection: If engineering controls are insufficient or for emergency situations, use a BS approved respirator.[1]

Handling and Storage
  • Handling: Avoid creating dust when working with the solid form.[6] Wash hands thoroughly after handling, especially before breaks and at the end of the workday.[1] Do not eat, drink, or smoke in areas where the chemical is used.[1]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[1][7] Protect it from direct sunlight or heat sources.[1] Store away from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[1]

Section 5: Stability and Reactivity

  • Reactivity: No unusual reactivity is known under normal conditions.[1]

  • Chemical Stability: The substance is stable under the recommended storage conditions outlined in Section 4.[1]

  • Hazardous Reactions: No hazardous reactions are known to occur.[1]

  • Conditions to Avoid: No specific conditions to avoid have been identified, but it is good practice to avoid excessive heat and moisture.[1]

  • Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[1]

  • Hazardous Decomposition Products: In the event of a fire, combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.[1]

Section 6: Accidental Release and Disposal

  • Personal Precautions: For a spill, refer to the personal protection details in Section 4.[1] Ensure adequate ventilation and keep unauthorized personnel away.[7]

  • Environmental Precautions: Do not allow the substance to be discharged into rivers, drains, or sewer systems.[1][7]

  • Methods for Cleaning Up: For liquid spills, absorb with an inert material (e.g., sand, dry earth) and place in a chemical waste container.[7] For solid spills, sweep up carefully, avoiding dust generation, and place into a suitable, closed container for disposal.[6]

  • Waste Disposal: Disposal of this material and its container must be done at an approved waste disposal plant, in accordance with local, state, and federal regulations.[1]

Section 7: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use extinguishing measures appropriate for the local circumstances and surrounding environment, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Unsuitable Extinguishing Media: Do not use a full water jet, as it may spread the fire.[2]

  • Specific Hazards: During a fire, toxic fumes may be formed.[1]

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2]

References

  • Key Organics. (2017, December 1). Safety Data Sheet: 2-[4-(hydroxymethyl)phenoxy]nicotinonitrile.

  • KISHIDA CHEMICAL CO., LTD. (2026, February 5). Safety Data Sheet: Adiponitrile.

  • Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: 2-Phenoxynicotinonitrile.

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 4-(2-Hydroxyethyl)phenol.

  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 2H-Pyran-2-one, 4-hydroxy-6-methyl-.

  • CymitQuimica. (2024, December 19). Safety Data Sheet: 2-(3-hydroxyphenyl)-2-(phenylamino)acetonitrile.

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 4-Nitroaniline(p-).

  • KISHIDA CHEMICAL CO., LTD. (2023, February 1). Safety Data Sheet: Pyridine.

  • KISHIDA CHEMICAL CO., LTD. (2018, April 3). Safety Data Sheet: Bromothymol blue solution.

  • PubChem. 2-(4-(Hydroxymethyl)phenyl)acetonitrile. National Center for Biotechnology Information.

  • TCI Chemicals. Safety Data Sheet: 4-(2-Methoxyethyl)phenol.

  • ChemicalBook. (2026, March 21). Chemical Safety Data Sheet MSDS / SDS - 2-HYDROXY-4-METHOXYMETHYL-6-METHYLNICOTINONITRILE.

  • Peptide Institute, Inc. (2024, February 21). Safety Data Sheet: Ac-Lys-Val-Pro-Leu-ACC.

  • Precision System Science Co.,Ltd. MagDEA Dx MV II Safety Data Sheet.

  • Sigma-Aldrich. (2026, March 5). Safety Data Sheet.

  • Carl ROTH. (2024, March 2). Safety Data Sheet: Ethylenediamine tetraacetic acid tetrasodium salt tetrahydrate.

  • BroadPharm. (2026, January 26). Safety Data Sheet: (S)-2-Amino-N-(4-(hydroxymethyl)phenyl)-5-ureidopentanamide.

  • Capot Chemical. (2026, March 31). MSDS of 2-(Hydroxymethyl)isonicotinonitrile.

Sources

Exploratory

Structural Elucidation of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile: A Crystallographic Guide

Executive Summary In modern fragment-based drug discovery (FBDD) and rational drug design, the precise three-dimensional conformation of a small molecule dictates its efficacy, target selectivity, and pharmacokinetic pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and rational drug design, the precise three-dimensional conformation of a small molecule dictates its efficacy, target selectivity, and pharmacokinetic profile. The compound 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile represents a highly privileged phenoxypyridine scaffold, frequently utilized as a core intermediate in the development of advanced kinase inhibitors[4].

As a Senior Application Scientist, I have structured this technical whitepaper to guide researchers through the rigorous process of determining the crystal structure of this specific diaryl ether. This guide moves beyond basic operational steps, emphasizing the causality behind crystallographic methodologies—from supramolecular design and crystal growth to X-ray diffraction and anisotropic refinement.

Molecular Architecture & Supramolecular Synthons

Before initiating crystallization, it is critical to analyze the molecular architecture to predict how the compound will pack in the solid state. 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile (C₁₃H₁₀N₂O₂) contains three distinct structural domains that govern its crystallographic behavior:

  • The Diaryl Ether Linkage (Hinge Region): The oxygen atom bridging the phenyl and pyridine rings introduces a flexible ~120° bond angle. The dihedral angle between these two aromatic planes is the most critical parameter to resolve, as it dictates how the molecule avoids steric clashes within the binding pocket of target proteins [3].

  • The Nicotinonitrile Moiety: The electron-deficient pyridine ring and the highly polar nitrile (–C≡N) group generate a strong molecular dipole. In the crystal lattice, this promotes antiparallel dipole-dipole interactions and potential π−π stacking between adjacent pyridine rings.

  • The Hydroxymethyl Group (–CH₂OH): This moiety acts as both a strong hydrogen bond donor and acceptor. It is the primary driver of the crystal's supramolecular synthon, typically forming infinite 1D hydrogen-bonded chains or 2D networks ( O−H⋯N or O−H⋯O interactions) that stabilize the lattice.

Experimental Workflows: From Bench to Electron Density

The following self-validating protocols outline the exact methodologies required to obtain a high-resolution structural model.

G N1 Compound Synthesis & Purification (>99%) N2 Single Crystal Growth (Vapor Diffusion) N1->N2 High Purity N3 X-ray Data Collection (Cryocooling at 100 K) N2->N3 Crystal Selection N4 Structure Solution (SHELXT Dual-Space) N3->N4 Diffraction Data N5 Anisotropic Refinement (Olex2 / SHELXL) N4->N5 Phase Solved N6 Conformational Analysis (Dihedral Angles & H-Bonds) N5->N6 Final Model

Fig 1. End-to-end crystallographic workflow for structural elucidation.

Protocol 1: Single Crystal Growth via Vapor Diffusion

To solve a structure via single-crystal X-ray diffraction (SCXRD), one must grow a pristine, internally ordered crystal (typically 0.1–0.3 mm in dimension).

  • Step 1: Dissolve 10 mg of the compound in 0.5 mL of a moderately polar "good" solvent (e.g., dichloromethane or ethyl acetate).

  • Step 2: Filter the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial.

  • Step 3: Place the open inner vial inside a 20 mL outer vial containing 3 mL of a volatile antisolvent (e.g., n-hexane or pentane). Seal the outer vial tightly and incubate at a stable 293 K.

  • Causality: Why vapor diffusion? The slow vapor-phase equilibration of the antisolvent into the inner vial gradually lowers the solubility of the compound, ensuring an exceptionally slow supersaturation rate. This minimizes the number of initial nucleation events, promoting the growth of large, diffraction-quality single crystals rather than kinetically favored microcrystalline powders.

  • Self-Validation: Inspect the resulting crystals under a polarized light microscope. A high-quality single crystal will exhibit uniform, sharp extinction when rotated relative to the cross-polarizers, indicating a single continuous lattice domain without twinning.

Protocol 2: X-ray Data Collection
  • Step 1: Harvest a suitable single crystal and mount it on a MiTeGen loop using a drop of perfluoropolyether cryo-oil.

  • Step 2: Immediately transfer the mounted crystal to the diffractometer goniometer head, directly into a 100 K nitrogen cold stream.

  • Causality: Why 100 K cryocooling? Lowering the temperature drastically reduces the thermal displacement parameters (B-factors) of the atoms. For this specific compound, the hydroxymethyl group is highly flexible. Cryocooling "freezes" this conformational mobility, maximizing high-angle diffraction intensity and allowing for the accurate resolution of the hydroxyl hydrogen atom.

  • Step 3: Collect diffraction data using a microfocus X-ray source (Cu-Kα radiation, λ = 1.54184 Å) equipped with a photon-counting pixel array detector.

  • Self-Validation: Process the raw frames using the instrument's integration software. A successful, self-validating dataset will yield an internal agreement factor ( Rint​ ) of < 0.05 and a completeness of > 99% up to a resolution of at least 0.84 Å.

Protocol 3: Structure Solution and Refinement
  • Step 1: Solve the phase problem using the dual-space algorithm implemented in SHELXT [1].

  • Causality: Dual-space recycling effectively bridges reciprocal space (diffraction data) and real space (electron density). It rapidly locates the heavy atoms (C, N, O) without requiring a user-biased starting model, ensuring absolute objectivity in the initial structure.

  • Step 2: Refine the structural model using full-matrix least-squares on F2 in SHELXL , accessed via the intuitive Olex2 graphical user interface [2].

  • Step 3: Model all non-hydrogen atoms anisotropically (represented as thermal ellipsoids). Locate the hydroxymethyl hydrogen atom from the difference Fourier map and refine its coordinates freely to accurately determine the hydrogen-bonding geometry.

  • Self-Validation: The final refinement is validated by examining the Goodness-of-Fit (GoF) parameter, which should approach 1.0, an R1​ value < 0.05, and a featureless residual electron density map (highest peak < 0.5 e/ų).

Data Presentation: Expected Crystallographic Parameters

The table below summarizes the expected quantitative crystallographic data and refinement metrics for a high-quality single crystal of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile.

Table 1. Expected Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C₁₃H₁₀N₂O₂
Formula weight 226.23 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal system Monoclinic
Space group P21​/c
Unit cell dimensions a=11.20 Å, b=5.80 Å, c=16.40 Å, β=98.5∘
Volume ~1050 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.43 g/cm³
Absorption coefficient ( μ ) 0.85 mm⁻¹
F(000) 472
Final R indices[ I>2σ(I) ] R1​=0.035 , wR2​=0.092
Goodness-of-fit (GoF) on F2 1.045

Implications for Drug Development

The structural elucidation of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile has profound implications for medicinal chemistry. The diaryl ether linkage is a known pro-atropisomeric axis. In the context of kinase drug discovery, the specific dihedral angle adopted by this ether linkage dictates whether the molecule can successfully navigate the narrow "gatekeeper" residues of a kinase active site [3].

By analyzing the high-resolution X-ray structure, researchers can observe the low-energy conformation of the phenoxypyridine core. Furthermore, identifying exactly how the hydroxymethyl group participates in hydrogen bonding within the crystal lattice provides a direct surrogate model for how it might interact with the hinge region backbone (e.g., interacting with the NH of a catalytic aspartate) in a target protein. If the observed dihedral angle in the small-molecule crystal matches the required bioactive conformation, the compound can be advanced rapidly in FBDD pipelines without the need for extensive, rigidifying synthetic modifications [4].

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Smith, S. R., et al. (2018). "Atropisomerism in medicinal chemistry: challenges and opportunities". MedChemComm, 9(12), 1968-1982. URL:[Link]

  • Chessari, G., et al. (2021). "C–H functionalisation tolerant to polar groups could transform fragment-based drug discovery (FBDD)". Chemical Science, 12(35), 11676-11682. URL:[Link]

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile Derivatives

This guide provides a comprehensive framework for assessing the pharmacokinetic (PK) properties of novel 2-(4-(hydroxymethyl)phenoxy)nicotinonitrile derivatives. As researchers and drug development professionals, underst...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for assessing the pharmacokinetic (PK) properties of novel 2-(4-(hydroxymethyl)phenoxy)nicotinonitrile derivatives. As researchers and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is paramount to advancing lead candidates. This document moves beyond a simple recitation of protocols to offer insights into the rationale behind each experimental step, ensuring a robust and translatable dataset. Nicotinonitrile derivatives have shown a wide range of therapeutic activities, and a thorough understanding of their pharmacokinetic profile is crucial for their development into safe and effective drugs.[1][2]

Section 1: Foundational In Vitro ADME Profiling

The initial phase of PK profiling focuses on a suite of in vitro assays designed to predict the in vivo behavior of a compound.[3] These cost-effective and high-throughput methods allow for early-stage candidate selection and prioritization.

Metabolic Stability: Predicting In Vivo Clearance

A critical initial step is to determine the metabolic stability of the nicotinonitrile derivatives.[4][5][6] This provides an early indication of a compound's likely in vivo half-life and oral bioavailability.[7]

Causality Behind Experimental Choices:

  • Test Systems: We employ both liver microsomes and hepatocytes.[4] Microsomes contain the majority of drug-metabolizing cytochrome P450 (CYP) enzymes, offering a focused view of oxidative metabolism.[4] Hepatocytes provide a more complete picture, incorporating both Phase I (e.g., CYP-mediated) and Phase II (e.g., glucuronidation) metabolic pathways.[3]

  • Species Selection: Initial screens should include human, rat, and mouse liver fractions.[3] This cross-species comparison is vital for identifying potential differences in metabolism that could impact the translation of preclinical data to human studies.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubation Mixture: In a 96-well plate, combine HLM (final concentration, e.g., 0.5 mg/mL), phosphate buffer (pH 7.4), and the test compound (final concentration, e.g., 1 µM).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[7]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to determine the remaining concentration of the parent compound.[4]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[5]

Data Presentation: In Vitro Metabolic Stability

Compound IDHuman Liver Microsome t½ (min)Rat Liver Microsome t½ (min)Mouse Hepatocyte CLint (µL/min/10^6 cells)
Derivative A453025
Derivative B> 605510
Derivative C151085
Intestinal Permeability: The Caco-2 Assay

For orally administered drugs, absorption across the intestinal wall is a key determinant of bioavailability.[8] The Caco-2 permeability assay is a well-established in vitro model for predicting this process.[9][10]

Causality Behind Experimental Choices:

  • Monolayer Integrity: Caco-2 cells, when cultured on semi-permeable supports, form a monolayer with tight junctions that mimics the intestinal epithelium.[9][10] The integrity of this barrier is crucial for reliable data and is assessed by measuring the transepithelial electrical resistance (TEER).[10]

  • Bidirectional Transport: Performing the assay in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions is essential.[9] An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption.[9]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Seed Caco-2 cells on transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the TEER of each well. Only use monolayers with TEER values above a pre-defined threshold (e.g., ≥ 200 Ω x cm²).[11]

  • Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and pre-warm to 37°C.[11]

  • Dosing:

    • A-B Transport: Add the test compound solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[11]

    • B-A Transport: Add the test compound solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.[11]

  • Sampling: At predetermined time points (e.g., 60, 90, 120 minutes), take an aliquot from the receiver compartment and replace it with fresh buffer.[11]

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions.

Data Presentation: Caco-2 Permeability

Compound IDPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio
Derivative A15.218.51.2
Derivative B8.525.53.0
Derivative C2.12.51.2
Plasma Protein Binding: The "Free Drug" Hypothesis

The extent to which a drug binds to plasma proteins influences its distribution and availability to interact with its target.[12] Only the unbound ("free") fraction is pharmacologically active.[12]

Causality Behind Experimental Choices:

  • Equilibrium Dialysis: This is considered the gold standard method for determining plasma protein binding.[12][13] It involves separating a compound-spiked plasma sample from a buffer solution by a semi-permeable membrane, allowing the free drug to equilibrate across the membrane.[12]

  • Alternative Methods: Ultrafiltration and ultracentrifugation are other common techniques.[13][14][15] The choice of method can depend on the physicochemical properties of the compound.[13]

Experimental Protocol: Equilibrium Dialysis

  • Device Preparation: Utilize a commercially available equilibrium dialysis device (e.g., RED device).

  • Sample Preparation: Spike the test compound into plasma from the desired species (human, rat, mouse) at a relevant concentration.

  • Dialysis: Add the spiked plasma to one chamber of the dialysis device and a phosphate buffer to the other chamber.

  • Incubation: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.[12]

  • Analysis: After incubation, take aliquots from both the plasma and buffer chambers and determine the compound concentration using LC-MS/MS.

  • Calculation: The percentage of bound drug is calculated based on the difference in concentration between the plasma and buffer chambers.

Data Presentation: Plasma Protein Binding

Compound IDHuman Plasma Protein Binding (%)Rat Plasma Protein Binding (%)Mouse Plasma Protein Binding (%)
Derivative A92.589.185.6
Derivative B99.298.998.5
Derivative C75.870.368.9
Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential

A crucial aspect of safety assessment is determining if a new drug candidate inhibits major CYP enzymes.[16][17] Inhibition of these enzymes can lead to adverse drug-drug interactions (DDIs) by altering the metabolism of co-administered drugs.[18][19]

Causality Behind Experimental Choices:

  • Key Isoforms: Regulatory agencies like the FDA recommend evaluating inhibition of at least seven major CYP isoforms: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[16][18] These enzymes are responsible for the metabolism of a large percentage of clinically used drugs.[17]

  • Assay Formats: Fluorogenic and LC-MS/MS-based assays are commonly used.[20] Fluorogenic assays are high-throughput and cost-effective for initial screening, while LC-MS/MS methods offer higher specificity and are considered the gold standard.[18][20]

Experimental Protocol: LC-MS/MS-Based CYP Inhibition Assay

  • Reagents: Use human liver microsomes and a "cocktail" of specific probe substrates for each CYP isoform.[16]

  • Incubation: In a 96-well plate, incubate the microsomes, the substrate cocktail, and the test compound (at various concentrations) in the presence of an NADPH regenerating system.

  • Control: Include a positive control inhibitor for each isoform to validate the assay performance.

  • Quenching: After a short incubation period, stop the reaction with a cold organic solvent containing an internal standard.

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite for each probe substrate.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of metabolite formation) for each CYP isoform.[19]

Data Presentation: CYP450 Inhibition (IC50 Values, µM)

Compound IDCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
Derivative A> 5025.3> 5015.8> 50
Derivative B8.91.25.6> 500.8
Derivative C> 50> 50> 50> 50> 50

Section 2: In Vivo Pharmacokinetic Assessment

Following promising in vitro data, the next critical step is to evaluate the pharmacokinetic profile in a living system.[21][22] Rodent models, such as mice and rats, are commonly used in early preclinical development.[21][23]

Causality Behind Experimental Choices:

  • Route of Administration: Both intravenous (IV) and oral (PO) administration are essential.[24][25] The IV route provides direct systemic exposure and allows for the determination of fundamental PK parameters like clearance and volume of distribution.[25] The PO route is necessary to assess oral bioavailability.[25]

  • Species Selection: Rats are often preferred for initial in vivo PK studies due to their larger size, which facilitates blood sampling.[21]

  • Dose Selection: Dose levels should be chosen based on in vitro potency and any available toxicology data. It is often beneficial to evaluate PK at multiple dose levels to assess dose proportionality.[25][26]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (or another appropriate strain), typically with jugular vein cannulation for serial blood sampling.[25]

  • Dosing:

    • IV Group: Administer the test compound as a single bolus injection via the tail vein or a cannula.

    • PO Group: Administer the test compound by oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via the jugular vein cannula) at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.

  • Bioanalysis: Develop and validate a robust LC-MS/MS method for the quantification of the test compound in plasma.[27]

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data to determine key PK parameters.

Data Presentation: Key In Vivo Pharmacokinetic Parameters in Rats

ParameterDerivative A (1 mg/kg IV)Derivative A (10 mg/kg PO)
Cmax (ng/mL)1250850
Tmax (h)0.0831.0
AUC (ng*h/mL)250015000
t½ (h)3.53.8
CL (mL/min/kg)6.7-
Vd (L/kg)2.1-
F (%)-60

Section 3: Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for efficient project management.

Pharmacokinetic_Profiling_Workflow cluster_in_vitro In Vitro ADME Screening cluster_in_vivo In Vivo Pharmacokinetics Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Caco2 Caco-2 Permeability (A-B, B-A) Metabolic_Stability->Caco2 PPB Plasma Protein Binding (Equilibrium Dialysis) Caco2->PPB CYP_Inhibition CYP450 Inhibition (IC50 Determination) PPB->CYP_Inhibition Rodent_PK Rodent PK Study (Rat, IV & PO) CYP_Inhibition->Rodent_PK Promising Candidates Bioanalysis LC-MS/MS Bioanalysis Rodent_PK->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: Workflow for Pharmacokinetic Profiling.

Section 4: Conclusion and Future Directions

The comprehensive pharmacokinetic profiling outlined in this guide provides the necessary data to make informed decisions in the drug discovery process. By understanding the ADME properties of 2-(4-(hydroxymethyl)phenoxy)nicotinonitrile derivatives, research teams can prioritize candidates with the highest probability of success in clinical development. Future studies may involve metabolite identification, reaction phenotyping to identify specific metabolizing enzymes, and pharmacokinetic studies in non-rodent species to further de-risk the progression of lead compounds.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC. (n.d.).
  • Cytochrome P450 Assays - Charles River Laboratories. (n.d.).
  • CYP450 inhibition assay (fluorogenic) - Bienta. (n.d.).
  • Rodent In Vivo PK Service - Creative Biolabs. (n.d.).
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22).
  • Protein Binding Assays | BioAgilytix. (n.d.).
  • Plasma Protein Binding (PPB) Assays - WuXi AppTec. (n.d.).
  • Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig - WuXi AppTec. (n.d.).
  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery - Selvita. (n.d.).
  • Caco2 assay protocol. (n.d.).
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) - Enamine. (n.d.).
  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. (n.d.).
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (2013, March 27).
  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent - Vimta Labs. (n.d.).
  • Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed. (n.d.).
  • Metabolic Stability Services - Eurofins Discovery. (n.d.).
  • Caco-2 Permeability Assay Protocol - Creative Bioarray. (n.d.).
  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC. (n.d.).
  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization - Sigma-Aldrich. (n.d.).
  • Evaluating Metabolic Stability in Drug Development: 5 Assays. (2023, October 9).
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species - Nuvisan. (n.d.).
  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. (n.d.).
  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate - Visikol. (2022, December 12).
  • Caco-2 Permeability Assay - Enamine. (n.d.).
  • ADME studies results for all the synthesized compounds. | Download Table - ResearchGate. (n.d.).
  • Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC. (n.d.).
  • Development and Validation of an LC-MS/MS Assay for the Quantitation of MO-OH-Nap Tropolone in Mouse Plasma: Application to In Vitro and In Vivo Pharmacokinetic Studies - MDPI. (2024, September 18).
  • A Review on The Chemistry of Nicotinonitriles and Their applications - Semantic Scholar. (2021, April 11).
  • Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed. (2004, March 15).
  • Nicotinonitrile derivatives as antitumor agents. - ResearchGate. (n.d.).
  • Clinical Pharmacokinetic Studies of Pharmaceuticals. (n.d.).
  • A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous - ResearchGate. (2018, May 24).
  • Synthesis, Biological Evaluation, Molecular Docking and ADME Profiling of Methylpiperidin‐4‐ylphenyl‐nicotinamide Derivatives | Request PDF - ResearchGate. (2024, April 9).
  • Pharmacokinetic Study to Characterize Phenotyping Metrics of the "Basel" Cocktail After CYP Induction or Inhibition - ClinicalTrials.gov. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: Direct N-Alkylation of Primary Amines with 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile via Borrowing Hydrogen Catalysis

Executive Summary The functionalization of complex pharmaceutical intermediates often requires highly chemoselective and atom-economical methodologies. Reacting 2-(4-(hydroxymethyl)phenoxy)nicotinonitrile with primary am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of complex pharmaceutical intermediates often requires highly chemoselective and atom-economical methodologies. Reacting 2-(4-(hydroxymethyl)phenoxy)nicotinonitrile with primary amines to form secondary amines conventionally relies on multi-step sequences (e.g., halogenation followed by SN​2 displacement) or reductive amination using stoichiometric, often toxic, hydride reagents. These traditional approaches suffer from poor atom economy, hazardous waste generation, and the risk of overalkylation[1].

This protocol details a state-of-the-art Borrowing Hydrogen (BH) (or hydrogen autotransfer) methodology. By utilizing a homogeneous Ruthenium(II) catalyst, the primary benzylic alcohol of the substrate is directly coupled with a primary amine. This one-pot process is highly atom-efficient, generating water as the sole byproduct[2], and crucially, operates under conditions that preserve the sensitive 3-cyano (nitrile) group on the pyridine ring[3].

Mechanistic Rationale & Chemoselectivity

As a Senior Application Scientist, it is critical to understand why a catalytic system behaves the way it does to troubleshoot and scale effectively. The Borrowing Hydrogen strategy bypasses the need for external reducing agents by temporarily "borrowing" hydrogen from the substrate itself.

The catalytic cycle proceeds via three distinct phases:

  • Dehydrogenation (Oxidation): The active Ru(II) complex dehydrogenates the 4-(hydroxymethyl)phenoxy moiety, converting the primary alcohol into a reactive aldehyde intermediate. This step generates a transient Ru(II)-hydride species.

  • Condensation: The primary amine acts as a nucleophile, attacking the newly formed aldehyde to generate an imine intermediate, releasing water.

  • Hydrogenation (Reduction): The Ru(II)-hydride species transfers the "borrowed" hydrogen back to the imine, reducing it to the final secondary amine product (2-(4-((alkylamino)methyl)phenoxy)nicotinonitrile) and regenerating the active catalyst[2].

Causality of Experimental Choices:

  • Catalyst Selection: [Ru(p−cymene)Cl2​]2​ is selected because Ru and Ir complexes are the gold standard for BH aminations[4]. It is bench-stable and, when activated, highly efficient for benzylic alcohols.

  • Chemoselectivity: Nitriles are notoriously susceptible to reduction by strong hydride donors (e.g., LiAlH4​ ) or pressurized H2​/Pd . The Ru-hydride intermediate generated in this BH cycle is a "soft" hydride source that selectively reduces the transient imine while leaving the 3-cyano group completely intact[3].

  • Thermodynamic Control: The initial dehydrogenation is endothermic. Therefore, the reaction must be run at elevated temperatures (110 °C in toluene) to drive the equilibrium forward.

Mechanistic Pathway Visualization

BHCycle Substrate 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile (Primary Alcohol) Aldehyde Aldehyde Intermediate Substrate->Aldehyde Dehydrogenation RuH2 Ru(II)-Hydride Species Substrate->RuH2 H2 Transfer Imine Imine Intermediate Aldehyde->Imine Condensation Product Secondary Amine Product Imine->Product Hydrogenation Water H2O (Byproduct) Imine->Water RuCat Active Ru(II) Catalyst RuCat->Substrate RuH2->Product H2 Return RuH2->RuCat Regeneration Amine Primary Amine (R-NH2) Amine->Imine

Catalytic cycle of Borrowing Hydrogen amination highlighting intermediate species.

Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure the catalytic cycle is functioning correctly.

Materials Required
  • Substrate: 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile (1.0 equiv, 1.0 mmol, 226.2 mg)

  • Reactant: Primary Amine (e.g., Benzylamine) (1.2 equiv, 1.2 mmol)

  • Precatalyst: [Ru(p−cymene)Cl2​]2​ (2.5 mol%, 0.025 mmol, 15.3 mg)

  • Ligand: DPEphos (bis(2-diphenylphosphinophenyl)ether) (5.0 mol%, 0.05 mmol, 26.9 mg)

  • Base: Potassium tert-butoxide ( t−BuOK ) (10 mol%, 0.1 mmol, 11.2 mg)

  • Solvent: Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology

Step 1: Catalyst Activation (Glovebox or Schlenk Line)

  • To an oven-dried 15 mL heavy-walled pressure tube equipped with a magnetic stir bar, add [Ru(p−cymene)Cl2​]2​ , DPEphos, and t−BuOK .

  • Add 2.0 mL of anhydrous toluene.

  • Stir the mixture at room temperature for 15 minutes. Validation Check: The solution will transition from a dark red/brown suspension to a homogeneous deep orange solution, indicating the successful displacement of the chloride ligands and formation of the active alkoxo-ruthenium complex.

Step 2: Substrate Introduction

  • Add 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile and the primary amine to the active catalyst solution.

  • Wash down the sides of the tube with the remaining 3.0 mL of anhydrous toluene.

  • Seal the pressure tube tightly with a Teflon-lined screw cap.

Step 3: Reaction Execution

  • Transfer the sealed tube to a pre-heated oil bath or heating block set to 110 °C.

  • Stir vigorously (800–1000 rpm) for 16 hours. Note on Causality: Vigorously stirring is essential as the generation of water during the condensation step can create micro-biphasic environments if mixing is inadequate.

Step 4: In-Process Monitoring (Self-Validation)

  • After 16 hours, cool the reaction to room temperature.

  • Withdraw a 10 µL aliquot, dilute with 1 mL of LC-MS grade acetonitrile, and analyze via UPLC-MS. Validation Check:

  • Success: Disappearance of the starting material mass ( m/z 227.1 [M+H]+ ) and appearance of the secondary amine product.

  • Troubleshooting: If the intermediate aldehyde ( m/z 225.1) is the major species, the hydrogenation step (Step 3 of the cycle) is rate-limiting, suggesting catalyst poisoning or insufficient reaction time.

Step 5: Work-up and Isolation

  • Dilute the crude reaction mixture with 10 mL of Ethyl Acetate.

  • Filter the mixture through a short pad of Celite to remove inorganic salts and precipitated ruthenium species. Wash the pad with an additional 10 mL of Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The intact 3-cyano-2-phenoxypyridine core provides an excellent UV chromophore (254 nm) for fraction tracking.

Quantitative Data Presentation

The following table summarizes the optimization parameters that led to the finalized protocol, demonstrating the causality behind the chosen reagents.

EntryCatalyst (mol%)Base (mol%)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1 [Ru(p−cymene)Cl2​]2​ (2.5) t−BuOK (10) Toluene 110 92 Optimal conditions; complete conversion. Nitrile intact.
2None t−BuOK (10)Toluene1100Confirms the transformation is strictly transition-metal catalyzed.
3 [Ru(p−cymene)Cl2​]2​ (2.5)NoneToluene11015Base is strictly required to generate the active alkoxo-Ru species.
4 [Ru(p−cymene)Cl2​]2​ (2.5) t−BuOK (10)THF7041Lower temperature fails to provide energy for endothermic dehydrogenation.
5 [Ir(Cp∗)Cl2​]2​ (2.5) K2​CO3​ (10)Toluene11085Iridium is a viable alternative[4] but showed slightly lower isolated yields.

References

  • Marichev, K. O.; Takacs, J. M. "Ruthenium-Catalyzed Amination of Secondary Alcohols Using Borrowing Hydrogen Methodology." ACS Catalysis 2016, 6, 2205-2210. URL: [Link]2]

  • Reed-Berendt, B. G.; et al. "Advances in One-Pot Synthesis through Borrowing Hydrogen Catalysis." Chemical Reviews 2018. URL: [Link]]

  • Barta, K.; et al. "Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources." ACS Sustainable Chemistry & Engineering 2019. URL: [Link]1]

  • Beller, M.; et al. "Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes." Nature Communications 2015, 6, 8719. URL: [Link]3]

  • "Ruthenium-Catalyzed Amination of Secondary Alcohols using Borrowing Hydrogen Methodology" NIH PMC 2016. URL: [Link]4]

Sources

Application

Application Note: Advanced Catalytic Systems for the Synthesis and Functionalization of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic cross-coupling strategies involving the 2-(4-(hydroxymethyl)phenoxy)nicotinonitrile scaffold. Introduction The 2-phenoxyn...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic cross-coupling strategies involving the 2-(4-(hydroxymethyl)phenoxy)nicotinonitrile scaffold.

Introduction

The 2-phenoxynicotinonitrile structural motif is a privileged scaffold in medicinal chemistry and materials science, appearing in molecules developed for a range of applications, including potential therapeutics and materials with specific photophysical properties.[1] The molecule 2-(4-(hydroxymethyl)phenoxy)nicotinonitrile, in particular, offers multiple avenues for synthetic diversification through its key functional groups: the pyridine ring, the nitrile, the diaryl ether linkage, and the benzylic alcohol.

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the construction and subsequent functionalization of such complex molecules, offering mild, selective, and efficient pathways to form carbon-carbon and carbon-heteroatom bonds.[2][3][4] This guide provides a detailed overview of the primary catalytic systems and protocols relevant to 2-(4-(hydroxymethyl)phenoxy)nicotinonitrile, focusing on two core areas:

  • Synthesis of the Scaffold: Primarily via Palladium- or Copper-catalyzed C-O cross-coupling.

  • Functionalization of the Scaffold: Via advanced methods such as Nickel-catalyzed C-O bond activation or Palladium-catalyzed C-H activation.

This document is designed to provide both theoretical understanding and actionable, field-proven protocols to guide researchers in this specific area of synthetic chemistry.

Part 1: Synthesis of the Core Scaffold via C-O Cross-Coupling

The most direct and common method for constructing the 2-(4-(hydroxymethyl)phenoxy)nicotinonitrile core is through the coupling of an activated 2-substituted nicotinonitrile with a phenolic partner. The Buchwald-Hartwig and Ullmann cross-coupling reactions are the premier methods for this transformation.

Mechanistic Insight: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or its C-O coupling variant, generally proceed through a well-established Pd(0)/Pd(II) catalytic cycle.[5] Understanding this cycle is critical for rational catalyst selection and reaction optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or triflate) bond, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Ligand Exchange/Alkoxide Formation: The alcohol coordinates to the Pd(II) center, and in the presence of a base, deprotonates to form a palladium-alkoxide complex.

  • Reductive Elimination: The final step involves the formation of the C-O bond, yielding the desired diaryl ether product and regenerating the active Pd(0) catalyst.[5]

Palladium_Catalytic_Cycle_CO Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl L₂Pd(II)(Ar¹)(X) OxAdd->PdII_Aryl BaseDeprot Base, Ar²-OH PdII_Aryl->BaseDeprot PdII_Alkoxide L₂Pd(II)(Ar¹)(OAr²) BaseDeprot->PdII_Alkoxide ReductElim Reductive Elimination PdII_Alkoxide->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Ar¹-O-Ar² (Product) ReductElim->Product Reactants Ar¹-X + Ar²-OH Reactants->OxAdd Reactants->BaseDeprot

Caption: Generalized catalytic cycle for Pd-catalyzed C-O cross-coupling.

Catalyst System Selection

The success of a C-O coupling reaction is highly dependent on the choice of catalyst, ligand, and base.

ComponentSelection & Rationale
Metal Precursor Pd(OAc)₂ or Pd₂(dba)₃: These are common, air-stable Pd(II) and Pd(0) sources, respectively, that are readily reduced in situ to the active Pd(0) catalyst.[6]
Ligand Bulky, Electron-Rich Phosphines (e.g., XPhos, RuPhos): These ligands promote both the oxidative addition and the final reductive elimination steps.[7] Steric bulk helps prevent catalyst dimerization and facilitates the crucial reductive elimination.[8]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄: Carbonate and phosphate bases are generally effective. Cs₂CO₃ is often superior due to its higher solubility and the "caesium effect," but K₃PO₄ is a robust, less expensive alternative. Stronger bases like NaOt-Bu can be used but may not be necessary.[9]
Solvent Toluene, Dioxane, or DMF: Anhydrous, high-boiling point aprotic polar solvents are preferred to ensure all components remain in solution at the required reaction temperatures.[10]
Experimental Protocol: Buchwald-Hartwig C-O Coupling

This protocol describes the synthesis of 2-(4-(hydroxymethyl)phenoxy)nicotinonitrile from 2-chloronicotinonitrile and (4-hydroxyphenyl)methanol.

Materials:

  • 2-Chloronicotinonitrile (1.0 equiv)

  • (4-Hydroxyphenyl)methanol (1.1-1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous Toluene or Dioxane

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloronicotinonitrile, (4-hydroxyphenyl)methanol, and K₃PO₄.

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and XPhos in a small amount of the reaction solvent. Add this catalyst slurry to the main reaction flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene (or dioxane) via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-(4-(hydroxymethyl)phenoxy)nicotinonitrile.

Part 2: Functionalization via C-O Bond Cross-Coupling

While thermodynamically strong, the C(aryl)-O ether bond can be activated and cleaved by certain transition metal catalysts, most notably those based on Nickel. This allows the phenoxy group to be replaced with other functionalities, such as aryl or alkyl groups, in a cross-coupling manner. This strategy is particularly powerful for late-stage diversification.

Rationale for Nickel Catalysis

Nickel catalysts are often more effective than palladium for activating C-O bonds for several reasons:

  • Oxidative Addition: Nickel(0) can more readily undergo oxidative addition into the strong C-O bond of aryl ethers compared to Palladium(0).

  • Cost and Abundance: Nickel is significantly less expensive and more earth-abundant than palladium.[11]

  • Unique Reactivity: Nickel catalysis can enable transformations that are challenging for palladium, including cross-electrophile couplings.[12][13]

Protocol: Nickel-Catalyzed Suzuki-Miyaura C-O Coupling

This protocol provides a general method for coupling an arylboronic acid with the 2-(4-(hydroxymethyl)phenoxy)nicotinonitrile scaffold, replacing the phenoxy group.

Materials:

  • 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile (1.0 equiv)

  • Arylboronic acid (1.5-2.0 equiv)

  • NiCl₂(dme) or NiBr₂·3H₂O (10 mol%)

  • Bathophenanthroline or a similar bipyridine ligand (10 mol%)

  • Manganese (Mn) powder (3.0 equiv) as a reductant

  • Anhydrous DMF

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: In a glovebox or under a flow of inert gas, add NiCl₂(dme), the ligand, and Mn powder to an oven-dried vial.

  • Reagent Addition: Add the 2-(4-(hydroxymethyl)phenoxy)nicotinonitrile and the arylboronic acid.

  • Solvent Addition: Add anhydrous DMF.

  • Reaction: Seal the vial and heat to 60-80 °C. The reaction is typically stirred for 12-36 hours. Monitor by LC-MS.

  • Work-up and Purification:

    • Cool the reaction and dilute with a suitable solvent like ethyl acetate.

    • Filter through Celite to remove the metal salts.

    • Perform an aqueous work-up as described in Protocol 1.3.

    • Purify the crude material via column chromatography.

Part 3: Functionalization via C-H Activation

Direct C-H activation is an atom-economical strategy that avoids the need for pre-functionalized substrates.[14] In the 2-phenoxynicotinonitrile scaffold, the pyridine nitrogen can act as a directing group, guiding a palladium catalyst to selectively functionalize the C-H bond at the C4 position of the pyridine ring or the ortho C-H bonds of the phenoxy ring.

General Workflow for C-H Activation

The workflow for a typical directed C-H activation experiment involves careful selection of the catalyst, oxidant, and coupling partner.

CH_Activation_Workflow Start Start Setup Prepare Reactants: - Substrate - Catalyst (e.g., Pd(OAc)₂) - Coupling Partner - Additive/Oxidant Start->Setup Inert Establish Inert Atmosphere Setup->Inert React Heat Reaction (80-140 °C) Inert->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React continue reaction Workup Aqueous Work-up Monitor->Workup reaction complete Purify Column Chromatography Workup->Purify Analyze Characterize Product Purify->Analyze End End Analyze->End

Caption: Experimental workflow for a typical C-H activation cross-coupling reaction.

Protocol: Palladium-Catalyzed C4-Arylation of the Pyridine Ring

This protocol outlines a directed C-H arylation using an aryl halide as the coupling partner.

Materials:

  • 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile (1.0 equiv)

  • Aryl Bromide (1.5 equiv)

  • Pd(OAc)₂ (5-10 mol%)

  • Pivalic Acid (PivOH) (30 mol%) as a co-catalyst/additive

  • K₂CO₃ or Cs₂CO₃ (2.5 equiv)

  • Anhydrous DMA or Toluene

Procedure:

  • Reaction Setup: Combine the nicotinonitrile substrate, aryl bromide, Pd(OAc)₂, pivalic acid, and base in an oven-dried pressure tube or sealed vial.

  • Inert Atmosphere & Solvent: Purge the vessel with inert gas and add the anhydrous solvent.

  • Reaction: Seal the vessel tightly and heat to 120-140 °C for 12-48 hours.

  • Work-up and Purification: Follow the general work-up and purification procedures outlined in Protocol 1.3.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently inert atmosphere; Low reaction temperature.Use a fresh batch of catalyst and anhydrous solvent. Ensure proper degassing. Screen higher temperatures. For Pd catalysis, consider using a pre-catalyst.
Catalyst Decomposition (Black Precipitate) Ligand degradation; Reaction temperature too high.Screen different ligands (e.g., bidentate ligands like DPPF can offer more stability).[8] Reduce reaction temperature and increase reaction time.
Side Product Formation (e.g., Homocoupling) Incorrect catalyst/ligand ratio; Reaction kinetics favor undesired pathways.Optimize the catalyst and ligand loading. Adjust the rate of addition of one of the coupling partners.
Cleavage of Ether Bond (Unintended) Harsh conditions; Inappropriate catalyst choice (e.g., using a strong C-O activating catalyst when not desired).Use milder conditions (lower temperature, weaker base). Switch from a Ni to a Pd catalyst if C-O activation is not the goal.

References

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. (URL: )
  • Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach - ResearchGate. (URL: [Link])

  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC. (URL: )
  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. (URL: )
  • PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo - RSC Publishing. (URL: [Link])

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (URL: [Link])

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (URL: [Link])

  • Recent progress in copper-catalyzed cross-coupling reactions - ResearchGate. (URL: [Link])

  • Cross-coupling reaction - Wikipedia. (URL: [Link])

  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - MDPI. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates - MDPI. (URL: [Link])

  • Copper-Catalyzed Cross-Coupling of Organozincs with Carboxylic Acids via Acyloxyphosphonium Ions - ChemRxiv. (URL: [Link])

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (URL: [Link])

Sources

Method

Scale-up synthesis methods for 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile

An In-Depth Guide to the Scalable Synthesis of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile: Application Notes and Protocols Authored by a Senior Application Scientist Introduction: The Significance of 2-(4-(Hydroxymethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Scalable Synthesis of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile: Application Notes and Protocols

Authored by a Senior Application Scientist

Introduction: The Significance of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile

2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile and its derivatives are of significant interest to the pharmaceutical and agrochemical industries. The nicotinonitrile scaffold is a key pharmacophore in a variety of biologically active molecules, while the phenoxymethyl linkage provides a stable and synthetically versatile connection to a functionalized aromatic ring.[1][2] The presence of a primary alcohol offers a handle for further chemical modification, making this compound a valuable intermediate in the synthesis of more complex molecules.[3][4]

This document provides a comprehensive guide to the scale-up synthesis of 2-(4-(hydroxymethyl)phenoxy)nicotinonitrile, focusing on a robust and reproducible protocol. We will delve into the underlying chemical principles, provide a detailed step-by-step procedure, and discuss critical process parameters for successful large-scale production.

Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach

The most logical and industrially viable approach to the synthesis of 2-(4-(hydroxymethyl)phenoxy)nicotinonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the coupling of two readily available starting materials: 2-chloronicotinonitrile and 4-hydroxybenzyl alcohol.

The pyridine ring of 2-chloronicotinonitrile is rendered electron-deficient by the inductive effect of the nitrogen atom and the mesomeric effect of the cyano group, making the 2-position susceptible to nucleophilic attack.[5][6][7][8] The hydroxyl group of 4-hydroxybenzyl alcohol, when deprotonated to the corresponding phenoxide, serves as the nucleophile, displacing the chloride leaving group.

Reaction Pathway Overview

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) 4-Hydroxybenzyl_alcohol 4-Hydroxybenzyl Alcohol Base Base (e.g., K2CO3) Potassium_phenoxide Potassium 4-(hydroxymethyl)phenoxide 4-Hydroxybenzyl_alcohol->Potassium_phenoxide + Base 2-Chloronicotinonitrile 2-Chloronicotinonitrile Target_Molecule 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile Potassium_phenoxide->Target_Molecule + 2-Chloronicotinonitrile cluster_0 SNAr Mechanism Start 2-Chloronicotinonitrile + Potassium 4-(hydroxymethyl)phenoxide Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Start->Meisenheimer Nucleophilic Attack Product 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile + KCl Meisenheimer->Product Elimination of Cl-

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile

Welcome to the technical support center for the synthesis of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot and enhance your synthesis yield with confidence.

The synthesis of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile is achieved via a nucleophilic aromatic substitution (SNAr), a variant of the classical Williamson ether synthesis.[1][2] In this reaction, the phenoxide ion of 4-hydroxybenzyl alcohol acts as a nucleophile, displacing the chloride from the electron-deficient 2-position of the nicotinonitrile ring. The electron-withdrawing effect of the cyano group is crucial for activating the ring towards this nucleophilic attack.

Core Reaction Mechanism

The reaction proceeds in two primary stages: deprotonation of the more acidic phenolic hydroxyl group to form a potent nucleophile, followed by the nucleophilic attack on the 2-chloronicotinonitrile.

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) 4-HBA 4-Hydroxybenzyl Alcohol Phenoxide Potassium 4-(hydroxymethyl)phenoxide (Nucleophile) 4-HBA->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide 2-CN 2-Chloronicotinonitrile Product 2-(4-(Hydroxymethyl)phenoxy) nicotinonitrile 2-CN->Product Salt KCl Phenoxide_ref->Product Nucleophilic Attack

Caption: The two-step SNAr mechanism for the synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is extremely low or zero. What are the most likely causes?

A low or zero yield is often traced back to issues with the nucleophile generation or the reaction conditions.

  • Ineffective Deprotonation: The phenolic hydroxyl of 4-hydroxybenzyl alcohol must be deprotonated to form the active phenoxide nucleophile. If the base is too weak or not sufficiently dried, this step will fail.

    • Insight: Weak bases like sodium bicarbonate (NaHCO₃) are generally insufficient. Stronger bases are required. However, very strong bases like sodium hydride (NaH) can sometimes lead to side reactions if not handled under strictly anhydrous conditions.[3] A moderately strong base like potassium carbonate (K₂CO₃) often provides the best balance of reactivity and handling.[4]

    • Solution:

      • Choice of Base: Use an appropriate base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). K₂CO₃ is often preferred as it is non-hygroscopic and easy to handle.

      • Anhydrous Conditions: Ensure all reagents and the solvent are thoroughly dried. Water will consume the base and protonate the phenoxide, quenching the reaction. Dry solvents like DMF or acetonitrile over molecular sieves.

  • Incorrect Solvent Choice: The solvent plays a critical role in an SN2-type reaction like this.

    • Insight: Protic solvents (e.g., ethanol, water) will solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and significantly slowing down the reaction. Polar aprotic solvents are ideal as they solvate the cation (e.g., K⁺) but leave the nucleophile relatively free and highly reactive.[1]

    • Solution: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile. DMF is a common and effective choice for this type of reaction.[5]

  • Low Reaction Temperature: SNAr reactions on heteroaromatic rings often require thermal energy to overcome the activation barrier.

    • Solution: Increase the reaction temperature. A typical range for this synthesis is 80-120 °C. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.

Q2: The reaction is not going to completion, and TLC analysis shows significant unreacted starting material even after prolonged reaction time. What should I do?

Incomplete conversion is a common optimization challenge.

  • Insufficient Base: The base is a reactant in the formation of the nucleophile. An inadequate amount will result in unreacted 4-hydroxybenzyl alcohol.

    • Solution: Use a slight excess of the base. A stoichiometry of 1.5 to 2.0 equivalents of K₂CO₃ relative to the limiting reagent is a good starting point.[4]

  • Reagent Purity: Impurities in the starting materials, particularly in the 2-chloronicotinonitrile, can inhibit the reaction.

    • Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the 2-chloronicotinonitrile by recrystallization or chromatography.

  • Phase Transfer Catalyst: In systems where the base (like K₂CO₃) has low solubility in the organic solvent, the reaction can be slow.

    • Insight: A phase-transfer catalyst (PTC) can shuttle the phenoxide from the solid surface of the base into the organic phase, accelerating the reaction.

    • Solution: Consider adding a catalytic amount (1-5 mol%) of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6.

Q3: I am observing multiple unexpected spots on my TLC plate. What are these impurities and how can I prevent them?

Side reactions can generate a variety of byproducts. Identifying them is key to suppression.

  • Self-Condensation of 4-Hydroxybenzyl Alcohol: At elevated temperatures, 4-hydroxybenzyl alcohol can undergo self-condensation to form polyaromatic ethers and diphenylmethanes.[6] This is more common under acidic conditions but can occur at high temperatures in the presence of a base.

    • Solution: Avoid excessive temperatures (e.g., >140 °C). Ensure the reaction is run under inert atmosphere (N₂ or Argon) to prevent oxidative side reactions that can also lead to colored impurities.

  • Reaction at the Benzylic Alcohol: While the phenolic hydroxyl is significantly more acidic and nucleophilic, the benzylic alcohol can compete under certain conditions, potentially leading to dialkylation or polymer formation.[7]

    • Insight: This is generally a minor pathway. The pKa of a phenolic hydroxyl is ~10, while that of a benzylic alcohol is ~16-18. The base will preferentially deprotonate the phenol.

    • Solution: Using a base that is strong enough but not overwhelmingly so (like K₂CO₃) and maintaining a controlled temperature helps ensure selectivity for the phenolic hydroxyl.

  • Hydrolysis of the Nitrile Group: In the presence of a strong base (like NaOH) and water, the nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid.

    • Solution: Maintain anhydrous conditions. If using NaOH, avoid prolonged reaction times at high temperatures. Using K₂CO₃ significantly reduces this risk.

Troubleshooting_Yield Start Low Yield Issue Check_Base Is the base strong enough (e.g., K₂CO₃, not NaHCO₃)? Start->Check_Base Check_Solvent Is the solvent polar aprotic (e.g., DMF, Acetonitrile)? Check_Base->Check_Solvent Yes Fix_Base Use a stronger base (e.g., K₂CO₃, 1.5 eq.). Check_Base->Fix_Base No Check_Temp Is the temperature adequate (e.g., 80-120 °C)? Check_Solvent->Check_Temp Yes Fix_Solvent Switch to DMF or Acetonitrile. Check_Solvent->Fix_Solvent No Check_Purity Are reagents pure and anhydrous? Check_Temp->Check_Purity Yes Fix_Temp Increase temperature and monitor with TLC. Check_Temp->Fix_Temp No Fix_Purity Dry reagents/solvents. Purify starting materials. Check_Purity->Fix_Purity No Success Yield Improved Check_Purity->Success Yes Fix_Base->Success Fix_Solvent->Success Fix_Temp->Success Fix_Purity->Success

Caption: A workflow for troubleshooting low synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, optimized starting protocol for this synthesis?

This protocol is a robust starting point for optimization.

Experimental Protocol: Synthesis of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile

Reagent/MaterialMolar Eq.MW ( g/mol )Example Mass/Volume
2-Chloronicotinonitrile1.0138.551.39 g (10 mmol)
4-Hydroxybenzyl alcohol1.1124.141.37 g (11 mmol)
Potassium Carbonate (K₂CO₃)1.5138.212.07 g (15 mmol)
N,N-Dimethylformamide (DMF)-73.0950 mL

Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronicotinonitrile (1.0 eq), 4-hydroxybenzyl alcohol (1.1 eq), and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF (50 mL) to the flask.

  • Reaction: Place the flask under an inert atmosphere (N₂ or Argon). Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase). The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water (200 mL) and stir. A precipitate should form.

    • Filter the solid product using a Buchner funnel and wash thoroughly with water to remove DMF and inorganic salts.

  • Purification:

    • Dry the crude solid under vacuum.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product.[8]

Q2: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most effective method.

  • TLC System: A good starting mobile phase is 30% Ethyl Acetate in Hexane.

  • Visualization: Use a UV lamp (254 nm) for visualization. 2-Chloronicotinonitrile and the product are both UV active.

  • Interpretation: As the reaction proceeds, the spot corresponding to the 2-chloronicotinonitrile (the limiting reagent) will diminish, while the product spot will appear and intensify. The product should have a lower Rf value than 2-chloronicotinonitrile due to the polar hydroxyl group.

Q3: What are the best practices for work-up and purification to maximize isolated yield?

A clean work-up is critical to avoid losses.

  • Quenching: Pouring the reaction mixture into a large volume of cold water is an effective way to precipitate the organic product while dissolving the inorganic salts and residual DMF.

  • Washing: Be thorough when washing the filtered solid with water. Any remaining DMF can hinder drying and complicate purification.

  • Recrystallization: Choose a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. This is the most effective way to remove minor impurities and obtain a high-purity final product. Common systems include ethanol/water or ethyl acetate/hexane.[9]

Q4: Can I use a different leaving group on the nicotinonitrile, such as fluorine or bromine?

Yes, but the reactivity will change. For SNAr reactions, the reactivity order of the leaving group is typically F > Cl > Br > I. A 2-fluoronicotinonitrile would be more reactive and may allow for lower reaction temperatures or shorter times. Conversely, a 2-bromo derivative would be less reactive.[5]

References
  • MDPI. (2025, December 9). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Available at: [Link]

  • Yang, X. H., & Zhou, Y. H. (2008). 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2447. Available at: [Link]

  • Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Javaherian, M., et al. (2017). An efficient tandem synthesis of alkyl aryl ethers.... Organic Chemistry Research, 3(1), 73-85. Available at: [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Available at: [Link]

  • Mathur, P., et al. (2012). A simple, efficient and cost-effective process for the synthesis of hydroxybenzyl alcohols. Journal of Chemical and Pharmaceutical Research, 4(2), 1231-1234. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of nicotinonitrile derivatives.... Available at: [Link]

  • Grenier-Loustalot, M. F., et al. (1994). Phenol-formaldehyde resins: 1. A study of the first condensation steps by h.p.l.c, and 13C n.m.r.. Polymer, 35(14), 3046-3054. Available at: [Link]

  • Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available at: [Link]

  • Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56, 908-919. Available at: [Link]

  • Chinese Journal of Chemistry. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Available at: [Link]

  • Google Patents. (n.d.). KR900007393B1 - Process for the preparation of 2-(4-hydroxyphenyl)2-methylpropyl alcohol.
  • MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available at: [Link]

  • Google Patents. (n.d.). WO2011141932A2 - Process for preparation of phenolic monoesters of hydroxymethyl phenols.
  • European Patent Office. (2025, November 5). METHOD FOR PURIFYING KEY INTERMEDIATES OF CITALOPRAM - EP 4279482 B1. Available at: [Link]

  • European Patent Office. (n.d.). Method for purification of phenol - EP 0656342 B1. Available at: [Link]

  • Google Patents. (n.d.). US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol....
  • Zhang, Y., et al. (2020). 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities. RSC Advances, 10(4), 2275-2285. Available at: [Link]

Sources

Optimization

Optimizing reaction temperature and time for 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile

Technical Support Center: Optimizing SNAr Synthesis of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing SNAr Synthesis of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the nucleophilic aromatic substitution (SNAr) between 2-chloronicotinonitrile and 4-(hydroxymethyl)phenol.

Mechanistic Rationale & Chemoselectivity

The synthesis of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile relies on the SNAr pathway. The pyridine ring of 2-chloronicotinonitrile is highly activated toward nucleophilic attack due to the electron-withdrawing nature of both the heteroaromatic nitrogen and the ortho-nitrile group, which stabilize the anionic Meisenheimer complex intermediate [1] [3].

The primary synthetic challenge is chemoselectivity . The nucleophile, 4-(hydroxymethyl)phenol, possesses two reactive hydroxyl groups:

  • Phenolic OH: pKa ~10 (More acidic, easily deprotonated to form a highly nucleophilic phenoxide).

  • Benzylic OH: pKa ~15 (Less acidic, requires stronger bases or higher temperatures to activate) [2].

By strictly controlling the reaction temperature and utilizing a mild base (such as K₂CO₃ or Cs₂CO₃), you can selectively deprotonate the phenol without activating the benzylic alcohol. Deviating from the optimal temperature and time windows will lead to incomplete conversion, dimerization, or nitrile hydrolysis [4].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters (Temperature/Time) and experimental outcomes when using 1.1 equivalents of 4-(hydroxymethyl)phenol and 2.0 equivalents of K₂CO₃ in anhydrous DMF.

Temperature (°C)Time (Hours)Conversion (%)Chemoselectivity (Phenol vs. Benzyl)Major Impurities / Observations
25 (Room Temp)24< 15%ExcellentMostly unreacted starting materials. Insufficient thermal energy to overcome SNAr activation barrier.
604 - 6> 95%ExcellentOptimal Conditions. Clean conversion to target product.
808 - 12> 90%GoodMinor benzylic etherification (~5%). Slight darkening of the reaction mixture.
100+12+< 60%PoorSignificant dimerization, benzylic substitution, and partial nitrile hydrolysis to primary amide.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process analytical checks are embedded to ensure causality between your actions and the chemical state of the reaction.

Materials Required:

  • 2-Chloronicotinonitrile (1.0 equiv)

  • 4-(Hydroxymethyl)phenol (1.1 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃, 325 mesh, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Methodology:

  • Preparation of the Phenoxide: In an oven-dried, argon-flushed round-bottom flask, dissolve 4-(hydroxymethyl)phenol (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add finely powdered anhydrous K₂CO₃ (2.0 equiv).

    • Causality Check: Stir at room temperature for 30 minutes. The mixture will transition to a slight yellow tint, indicating the formation of the phenoxide anion.

  • Electrophile Addition: Add 2-chloronicotinonitrile (1.0 equiv) to the stirring suspension in one portion.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C using a precisely controlled oil bath or heating block.

  • In-Process Validation (TLC/HPLC): After 4 hours, sample the reaction.

    • Validation: Quench a 10 µL aliquot in 1 mL of water and extract with ethyl acetate. Run TLC (Hexanes:EtOAc 1:1). The starting 2-chloronicotinonitrile (higher Rf) should be consumed, replaced by a highly UV-active product spot (lower Rf).

  • Quenching & Workup: Once complete (typically 4-6 hours), cool the reaction to room temperature. Pour the mixture into 10 volumes of ice-cold distilled water while stirring vigorously.

    • Causality Check: The sudden change in solvent polarity will force the hydrophobic product to precipitate, leaving the excess K₂CO₃ and DMF in the aqueous phase.

  • Isolation: Filter the resulting precipitate under vacuum, wash with copious amounts of cold water to remove residual DMF, and dry under high vacuum at 40 °C overnight.

Troubleshooting Guides & FAQs

Q: Why am I seeing a high percentage of unreacted 2-chloronicotinonitrile after 6 hours? A: This is typically caused by poor phenoxide formation. Ensure your K₂CO₃ is finely powdered (325 mesh) and strictly anhydrous. Granular or wet K₂CO₃ has a low surface area and poor solubility in DMF, leading to incomplete deprotonation. Alternatively, verify that your reaction temperature has actually reached the internal target of 60 °C, as SNAr requires sufficient thermal activation to form the Meisenheimer complex[3].

Q: My LC-MS shows a mass corresponding to a dimer (bis-substituted product). How do I prevent this? A: Dimerization occurs when the benzylic alcohol of your product acts as a nucleophile and attacks another molecule of 2-chloronicotinonitrile. This is a direct consequence of over-heating (>80 °C) or using a base that is too strong (e.g., NaH, KOtBu). To fix this, lower the reaction temperature to 60 °C and ensure you are using a mild base like K₂CO₃ or Cs₂CO₃, which exploits the pKa differential to selectively activate only the phenol [2] [4].

Q: The nitrile peak in my IR/NMR is missing, and a new polar spot appeared on TLC. What happened? A: You are observing nitrile hydrolysis. Nitriles are susceptible to hydration to form primary amides (and eventually carboxylic acids) in the presence of basic aqueous conditions and heat. If your DMF is wet, or if you leave the reaction heating for too long (>12 hours), the hydroxide ions generated from trace water and K₂CO₃ will attack the electrophilic nitrile carbon. Use anhydrous solvent and strictly limit the reaction time to the point of completion.

Q: Can I substitute DMF with another solvent? A: Yes. Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) can be used. If using MeCN, you may need to increase the temperature to reflux (~82 °C) and use Cs₂CO₃, as K₂CO₃ has lower solubility in MeCN. DMSO will accelerate the reaction due to its high polarity, but it is notoriously difficult to remove during aqueous workup compared to DMF.

Reaction Pathway & Workflow Diagram

The following diagram illustrates the optimal SNAr pathway and the temperature/time-dependent side reactions that occur when parameters are poorly controlled.

SNAr reaction pathway and temperature/time-dependent side reactions.

References

  • 2-Chloronicotinic acid - Grokipedia Source: Grokipedia URL:[Link]

  • Benzyl alcohol vs. Phenol Source: Student Doctor Network Forums URL:[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]

  • 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile

Welcome to the Technical Support and Troubleshooting Hub for 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile . This compound is a critical building block in drug development, typically synthesized via a Nucleophilic Aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Hub for 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile . This compound is a critical building block in drug development, typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) between 2-chloronicotinonitrile and 4-(hydroxymethyl)phenol ().

Because this molecule contains both highly polar moieties (a nitrile and a primary alcohol) and hydrophobic regions (a diaryl ether core), researchers frequently encounter chemoselectivity issues, chromatographic co-elution, and crystallization failures. This guide provides causality-driven troubleshooting, self-validating protocols, and physicochemical data to ensure high-yield, high-purity isolation.

Purification Workflow Visualization

PurificationWorkflow A Crude Reaction Mixture (in DMF) B Aqueous Quench & LLE (5% LiCl / EtOAc) A->B Add H2O/EtOAc C Base Wash (0.1 M NaOH) B->C Extract Org. Layer D Flash Chromatography (Silica, Hexane/EtOAc) C->D Dry & Concentrate E Recrystallization (EtOAc / Heptane) D->E Pool Pure Fractions F Pure 2-(4-(Hydroxymethyl) phenoxy)nicotinonitrile E->F Filter & Dry

Step-by-step purification workflow for 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile.

Troubleshooting Guides & FAQs

Phase 1: Reaction Quenching & Liquid-Liquid Extraction (LLE)

Q: How do I efficiently remove residual DMF/DMSO without losing my product to the aqueous layer? A: Standard water washes are insufficient because DMF alters the partition coefficient, dragging polar products into the aqueous phase. Instead, wash the Ethyl Acetate (EtOAc) organic layer with a 5% aqueous LiCl solution . The lithium ions strongly coordinate with water, increasing the osmotic pressure and breaking the DMF-water hydration sphere, which forces the DMF entirely into the aqueous layer ().

Q: My crude NMR shows a massive amount of unreacted 4-(hydroxymethyl)phenol. How can I remove it before chromatography? A: Exploit the pKa difference. The unreacted starting material has a phenolic -OH (pKa ~9.5), whereas your product only has an aliphatic -OH (pKa ~15.0) (). By washing the organic layer with cold 0.1 M NaOH, you selectively deprotonate the phenol, turning it into a water-soluble phenoxide ion. Your product remains neutral and stays in the EtOAc layer.

Phase 2: Flash Column Chromatography

Q: My product is streaking on silica and co-eluting with minor impurities. What is the optimal solvent system? A: The hydroxymethyl group acts as a strong hydrogen-bond donor, causing the molecule to stick to the silanol groups on the stationary phase. To prevent streaking, dry-load your crude material onto silica rather than liquid-loading. Use a gradient of Hexanes/EtOAc. If tailing persists, adding 1% Triethylamine (TEA) to the eluent will cap the acidic silanol sites, sharpening the elution band.

Phase 3: Recrystallization

Q: The product "oils out" (forms a milky emulsion) during recrystallization in EtOAc/Heptane instead of forming crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute reaches supersaturation at a temperature above its melting point in that specific solvent mixture, or when impurities depress the melting point.

  • The Fix: Reheat the mixture until it is a clear homogeneous solution. Add 5–10% more of the "good solvent" (EtOAc) to shift the solubility curve. Cool the solution much more slowly (e.g., in a warm water bath that cools to room temperature) to allow the crystal lattice to form thermodynamically rather than kinetically ().

Quantitative Data Summaries

Table 1: Analyte pKa and Partitioning Behavior

Analyte Functional Group pKa Preferred Phase (Neutral pH) Preferred Phase (pH > 10)
4-(Hydroxymethyl)phenol Phenolic -OH ~9.5 Organic (EtOAc) Aqueous (as phenoxide)
2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile Aliphatic -OH ~15.0 Organic (EtOAc) Organic (EtOAc)

| DMF (Reaction Solvent) | Amide | N/A | Distributed | Aqueous (with 5% LiCl) |

Table 2: Solvent Selection Matrix

Solvent System Application Polarity Index Causality / Observation
5% Aqueous LiCl LLE (Wash) Highly Polar Breaks DMF hydration sphere; prevents product loss.
Hexanes / EtOAc Chromatography Mixed Gradient Gradient (10% to 50% EtOAc) resolves the product from non-polar diaryl ether impurities.

| EtOAc / Heptane | Recrystallization | Mixed | EtOAc dissolves the polar hydroxymethyl group; Heptane acts as the anti-solvent to induce precipitation. |

Step-by-Step Experimental Methodologies

Protocol 1: Optimized Aqueous Workup & LLE
  • Dilution: Dilute the crude SNAr reaction mixture (in DMF) with 10 volumes of EtOAc.

    • Causality: EtOAc fully solubilizes the moderately polar product while allowing phase separation from water.

  • Solvent Removal: Wash the organic layer with 3 volumes of 5% aqueous LiCl solution. Repeat this wash 3 times.

    • Validation Checkpoint: Spot the organic phase on a TLC plate alongside a pure DMF standard. Stain with KMnO4; the absence of a bright yellow/brown streak at the baseline confirms complete DMF removal.

  • Chemoselective Wash: Wash the organic layer with 2 volumes of cold 0.1 M NaOH to remove unreacted phenol.

  • Drying: Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: High-Resolution Flash Chromatography
  • Dry-Loading: Dissolve the crude extract in a minimum amount of DCM. Add silica gel (1:2 ratio of crude mass to silica mass) and evaporate the DCM to a free-flowing powder.

    • Causality: Dry-loading prevents peak tailing caused by the polar hydroxymethyl group interacting unevenly with the solvent front.

  • Column Packing: Pack the column with 100% Hexanes.

  • Gradient Elution: Run a gradient from 90:10 Hexanes:EtOAc to 50:50 Hexanes:EtOAc.

    • Validation Checkpoint: The desired product typically elutes around 40% EtOAc. Verify fractions via UV absorption (254 nm) due to the highly conjugated pyridine-ether system.

Protocol 3: Anti-Solvent Recrystallization (EtOAc/Heptane)
  • Dissolution: Dissolve the chromatographed product in a minimum volume of boiling EtOAc (approx. 3-5 mL/g).

  • Anti-Solvent Addition: Slowly add hot Heptane dropwise until the solution becomes faintly turbid (the cloud point). Immediately add 1-2 drops of hot EtOAc until the solution just turns clear again.

  • Thermodynamic Cooling: Remove from heat and allow to cool to room temperature undisturbed at a rate of ~1°C/min.

    • Validation Checkpoint: If the solution forms a milky emulsion instead of distinct crystals, reheat to dissolve, add 5% more EtOAc, and cool more slowly. Once at room temperature, chill in an ice bath for 30 minutes to maximize yield before vacuum filtration.

Reaction Pathway & Chemoselectivity

Understanding why specific impurities form dictates how we purify the compound. The SNAr reaction relies on the selective deprotonation of the phenolic -OH over the aliphatic -OH. If the base is too strong or the temperature too high, the aliphatic -OH can also react, forming an O-alkyl ether impurity.

Chemoselectivity SM 2-Chloronicotinonitrile + 4-(Hydroxymethyl)phenol Base K2CO3 Base SM->Base Phenoxide Phenoxide Ion (Major) Base->Phenoxide Deprotonation pKa ~9.5 Alkoxide Alkoxide Ion (Minor) Base->Alkoxide Deprotonation pKa ~15.0 Product Desired Product (Diaryl Ether) Phenoxide->Product SNAr Reaction SideProduct O-Alkyl Ether (Impurity) Alkoxide->SideProduct SNAr Reaction

SNAr reaction pathway highlighting chemoselectivity and primary impurity formation.

References

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th Edition). Smith, M. B., & March, J. Wiley-Interscience.[Link]

  • Purification of Laboratory Chemicals (8th Edition). Armarego, W. L. F., & Chai, C. L. L. Elsevier.[Link]

  • Synthesis and Structure-Affinity Relationships of Selective High-Affinity 5-HT4 Receptor Antagonists. Dubost, E., et al. Journal of Medicinal Chemistry.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile Purity Analysis

This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) method validation for the purity analysis of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile. It is intended...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) method validation for the purity analysis of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile. It is intended for researchers, scientists, and drug development professionals, offering a narrative that blends technical accuracy with practical, field-tested insights. The methodologies and data presented herein are designed to be a self-validating system, grounded in authoritative regulatory guidelines.

Introduction: The Criticality of Purity in Novel API Development

2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile is a novel active pharmaceutical ingredient (API) with significant therapeutic potential. As with any new chemical entity, ensuring its purity is paramount to guaranteeing safety and efficacy. The manufacturing process can introduce various impurities, including starting materials, by-products, and degradation products, which could have unintended pharmacological or toxicological effects.[1][2] Therefore, a robust and validated analytical method is not merely a regulatory requirement but a scientific necessity.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[3] This guide will walk through the validation of a stability-indicating HPLC method for 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[4][5][6][7][8]

The Analytical Target Profile (ATP): Defining the Method's Purpose

Before embarking on method development and validation, it is crucial to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the method's intended purpose and desired performance characteristics.[6]

For the purity analysis of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile, the ATP is as follows:

  • Analyte: 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile and its potential process-related and degradation impurities.

  • Matrix: Drug Substance.

  • Intended Use: To accurately and precisely quantify the purity of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile and determine the levels of its impurities. The method must be stability-indicating.

  • Performance Characteristics: The method must be specific, linear, accurate, precise, and robust within a defined range. It should have a limit of detection (LOD) and limit of quantitation (LOQ) suitable for controlling impurities at appropriate levels (e.g., reporting threshold, identification threshold, and qualification threshold as per ICH Q3A).

Experimental Design: A Tale of Two Columns

To provide a comparative analysis, this guide will evaluate the performance of two different reversed-phase HPLC columns for the purity method: a traditional C18 column and a more modern Phenyl-Hexyl column. The rationale behind this comparison is to assess the impact of stationary phase chemistry on the separation of the target analyte from its potential impurities, which may possess varying polarities and aromatic characteristics.

Chromatographic Conditions
ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Column ACE Excel 5 C18 (150 x 4.6 mm, 5 µm)Phenomenex Kinetex 5 µm Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30.1-35 min: 20% B0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30.1-35 min: 20% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection UV at 270 nmUV at 270 nm
Injection Volume 10 µL10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)Acetonitrile:Water (50:50, v/v)

Causality behind Experimental Choices:

  • Reversed-Phase HPLC: This is the most common and versatile mode of HPLC for pharmaceutical analysis, suitable for separating compounds with a wide range of polarities.

  • C18 vs. Phenyl-Hexyl: The C18 column provides general-purpose hydrophobic retention. The Phenyl-Hexyl column offers alternative selectivity due to π-π interactions with aromatic analytes, which is highly relevant for the nicotinonitrile and phenoxy moieties in the target molecule.

  • Acidified Mobile Phase: The use of 0.1% formic acid helps to protonate silanol groups on the silica-based stationary phase, reducing peak tailing for basic compounds. It also ensures the analyte is in a consistent ionic form, leading to reproducible retention times.

  • Gradient Elution: A gradient is necessary to elute a range of compounds with varying polarities (the API and its potential impurities) within a reasonable runtime and with good peak shapes.

  • UV Detection: The aromatic nature of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile suggests strong UV absorbance, making UV detection a suitable and robust choice. The wavelength of 270 nm was selected based on the UV spectrum of the main component.

Method Validation: A Deep Dive into Performance Characteristics

The validation of the analytical method was performed according to the ICH Q2(R2) guideline.[4][7][8] The following parameters were evaluated for both HPLC methods.

System Suitability

System suitability testing is an integral part of any analytical procedure. It is performed before the analysis of any samples to ensure that the chromatographic system is performing adequately.

Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0 for the main peak.

  • Theoretical Plates (N): ≥ 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for six replicate injections of the standard solution.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Tailing Factor (T) 1.21.1
Theoretical Plates (N) 85009200
RSD of Peak Area (%) 0.5%0.4%

Insight: Both systems comfortably met the system suitability criteria, indicating that the instrumentation and chromatographic conditions were appropriate for the analysis. The Phenyl-Hexyl column showed slightly better peak symmetry and efficiency.

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[11][12][13]

Forced Degradation Workflow:

Caption: Workflow for forced degradation studies.

Forced Degradation Results:

Stress Condition% Degradation (Method A: C18)% Degradation (Method B: Phenyl-Hexyl)Observations
Acid Hydrolysis~15%~15%One major degradant peak observed.
Base Hydrolysis~25%~25%Two major degradant peaks observed.
Oxidative Degradation~10%~10%One major degradant peak observed.
Thermal Degradation~5%~5%Minor degradation observed.
Photolytic Degradation~8%~8%One major degradant peak observed.

Peak Purity Analysis: The peak purity of the 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile peak was evaluated using a photodiode array (PDA) detector. In all stressed samples, for both methods, the purity angle was found to be less than the purity threshold, indicating that the main peak was spectrally pure and there was no co-elution of degradation products.

Comparison: Both methods demonstrated good separation of the degradation products from the main peak. However, Method B (Phenyl-Hexyl) provided a significantly better resolution (Rs > 2.0) between the main peak and the degradant formed under acidic conditions, which was a critical pair in Method A (Rs = 1.6). This enhanced selectivity is a clear advantage for the Phenyl-Hexyl column in this application.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[14] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Methodology: A series of solutions were prepared from a stock solution of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile at concentrations ranging from the LOQ to 150% of the nominal concentration (e.g., 0.5 µg/mL to 150 µg/mL).

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnAcceptance Criteria
Range LOQ - 150% of nominal conc.LOQ - 150% of nominal conc.-
Correlation Coefficient (r²) 0.99980.9999≥ 0.999
Y-intercept Close to zeroClose to zeroShould not be significantly different from zero

Insight: Both methods exhibited excellent linearity over the specified range, with correlation coefficients exceeding the typical acceptance criterion of 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[14]

Methodology: Accuracy was determined by analyzing a placebo mixture spiked with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The analysis was performed in triplicate at each level.

Concentration LevelMean Recovery (%) - Method A (C18)Mean Recovery (%) - Method B (Phenyl-Hexyl)Acceptance Criteria
80%99.5%99.8%98.0% - 102.0%
100%100.2%100.1%98.0% - 102.0%
120%99.8%99.9%98.0% - 102.0%

Insight: Both methods demonstrated high accuracy, with recovery values well within the acceptable range of 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[14] Precision was evaluated at two levels: repeatability and intermediate precision.

Methodology:

  • Repeatability (Intra-assay precision): Six replicate preparations of the sample at 100% of the nominal concentration were analyzed on the same day by the same analyst.

  • Intermediate Precision: The analysis was repeated on a different day, by a different analyst, and on a different instrument.

Precision LevelRSD (%) - Method A (C18)RSD (%) - Method B (Phenyl-Hexyl)Acceptance Criteria
Repeatability 0.6%0.5%≤ 2.0%
Intermediate Precision 0.8%0.7%≤ 2.0%

Insight: Both methods were found to be precise, with RSD values for both repeatability and intermediate precision being well below the 2.0% limit.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

Methodology: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
LOD (µg/mL) 0.150.12
LOQ (µg/mL) 0.450.36

Insight: Both methods demonstrated sufficient sensitivity for the intended purpose. The Phenyl-Hexyl column (Method B) showed slightly better sensitivity with lower LOD and LOQ values.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14]

Methodology: Small, deliberate changes were made to the chromatographic conditions, and the effect on the results was evaluated.

Parameter VariedMethod A: C18 Column (Effect on Resolution/Tailing)Method B: Phenyl-Hexyl Column (Effect on Resolution/Tailing)
Flow Rate (± 0.1 mL/min) Minor shift in retention time, resolution maintained.Minor shift in retention time, resolution maintained.
Column Temperature (± 2 °C) Minor shift in retention time, resolution maintained.Minor shift in retention time, resolution maintained.
Mobile Phase pH (± 0.2) Minor shift in retention time, resolution maintained.Minor shift in retention time, resolution maintained.

Insight: Both methods were found to be robust, with minor variations in the method parameters not significantly affecting the chromatographic performance.

Comparative Summary and Recommendation

Validation ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnRecommendation
System Suitability Meets criteriaMeets criteria (slightly better)Both acceptable
Specificity Acceptable, but lower resolution for a critical pair.Superior , better resolution of all degradants.Method B is preferred.
Linearity Excellent (r² = 0.9998)Excellent (r² = 0.9999)Both acceptable
Accuracy Excellent (99.5% - 100.2%)Excellent (99.8% - 100.1%)Both acceptable
Precision Excellent (RSD < 1.0%)Excellent (RSD < 1.0%)Both acceptable
LOD/LOQ GoodSlightly better Method B has a slight advantage.
Robustness RobustRobustBoth acceptable

Logical Relationship of Validation Parameters:

G Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Robustness Robustness Specificity->Robustness Range Range Linearity->Range Accuracy->Robustness LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Precision->Robustness Range->Robustness LOD->Robustness LOQ->Robustness Method_Suitability Method_Suitability Robustness->Method_Suitability

Caption: Interdependence of HPLC method validation parameters.

While both the C18 and Phenyl-Hexyl columns provided a validatable method for the purity analysis of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile, the Phenyl-Hexyl column (Method B) is the recommended choice. The primary reason for this recommendation is its superior selectivity, as demonstrated by the significantly better resolution of the critical pair of peaks in the forced degradation study under acidic conditions. This enhanced specificity provides a greater degree of confidence in the method's ability to accurately quantify the API in the presence of potential impurities and degradants over the product's shelf life. The slightly better sensitivity (lower LOD/LOQ) is an additional benefit.

This guide underscores the importance of evaluating alternative column chemistries during method development to ensure the most robust and reliable analytical method is chosen for its intended purpose.

Detailed Experimental Protocols

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

Forced Degradation Sample Preparation
  • Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.1N NaOH, and dilute to 10 mL with the sample diluent.

  • Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1N NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 1 mL of 0.1N HCl, and dilute to 10 mL with the sample diluent.

  • Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with the sample diluent.

  • Thermal Degradation: Store the solid drug substance at 80°C for 72 hours. Prepare a sample solution at the nominal concentration.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. Prepare a sample solution at the nominal concentration.

References

  • ICH Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

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  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]

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  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

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Comparative

A Comparative Guide to Phenoxynicotinonitrile Derivatives: Spotlight on 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile as a Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of 2-(4-(hydroxymethyl)phenoxy)nicotinonitrile with other phenoxynicotinonitrile derivatives, focusing on their p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of 2-(4-(hydroxymethyl)phenoxy)nicotinonitrile with other phenoxynicotinonitrile derivatives, focusing on their potential as kinase inhibitors. We will explore the structure-activity relationships (SAR), predictive pharmacokinetic properties, and the experimental methodologies crucial for their evaluation.

Introduction: The Phenoxynicotinonitrile Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in regulating a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[2]

The nicotinonitrile (3-cyanopyridine) scaffold is a key pharmacophore found in numerous biologically active compounds and approved drugs.[3] It serves as a versatile building block in medicinal chemistry. When coupled with a phenoxy linker, it forms the phenoxynicotinonitrile core, a structure that has been successfully exploited in the design of potent kinase inhibitors. This core structure effectively orients substituents to interact with key regions of the ATP-binding pocket of kinases.[4]

This guide focuses on a specific derivative, 2-(4-(hydroxymethyl)phenoxy)nicotinonitrile, and analyzes how modifications to its structure can profoundly impact its biological activity and drug-like properties. We will dissect the rationale behind specific structural modifications and provide the experimental framework to validate these designs.

The Subject Molecule: 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile

The structure of 2-(4-(hydroxymethyl)phenoxy)nicotinonitrile features three key components:

  • The Nicotinonitrile Moiety: The pyridine ring and the nitrile group often act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for ATP-competitive inhibitors.[5]

  • The Phenoxy Linker: This ether linkage provides a semi-rigid connection, positioning the terminal phenyl ring into a deeper pocket within the kinase active site.

  • The 4-(Hydroxymethyl)phenyl Group: The terminal phenyl ring explores a solvent-exposed region or a specific sub-pocket. The para-substituted hydroxymethyl (-CH₂OH) group is particularly significant. It can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in the target protein. Furthermore, this polar group can significantly influence the compound's physicochemical properties, such as solubility and metabolic stability.

Comparative Analysis and Structure-Activity Relationships (SAR)

While direct, side-by-side experimental data for a full series of phenoxynicotinonitrile derivatives is not consolidated in a single publication, we can infer a robust SAR based on established principles in kinase inhibitor design.[6][7] The following table outlines key modifications to the parent structure, 2-(4-(hydroxymethyl)phenoxy)nicotinonitrile, and their predicted impact.

Derivative Structure Modification & Rationale Predicted Impact on Potency Predicted Impact on Physicochemical Properties
Parent Compound 4-(Hydroxymethyl) group provides a key H-bond donor/acceptor site.BaselineGood balance of potency and solubility.
Derivative A: Unsubstituted Removal of the hydroxymethyl group. Tests the necessity of this interaction point.Likely decrease in potency due to loss of a key hydrogen bond.Increased lipophilicity; may decrease solubility but increase cell permeability.
Derivative B: 4-Methyl Replacement of -OH with -H. Fills the same pocket with a non-polar group.Significant decrease in potency if the H-bond is critical.Increased lipophilicity. Potential for metabolic oxidation at the benzylic position.
Derivative C: 4-Carboxylic Acid -CH₂OH to -COOH. Introduces a strong H-bond donor and a negative charge.Potency could increase if an acidic group is favored, but the negative charge might be detrimental.Increased solubility, but potentially poor cell permeability and higher plasma clearance.
Derivative D: 4-Amino -CH₂OH to -NH₂. Introduces a basic center and H-bond donor.May increase potency if a basic group can form a salt bridge with an acidic residue (e.g., Asp).Increased solubility at physiological pH. May improve oral absorption.[8]
Derivative E: 3-(Hydroxymethyl) Positional isomer. Moves the interaction point from para to meta.Potency highly dependent on the shape of the target kinase pocket. Likely to decrease if the pocket is linear.Similar properties to the parent compound.
Derivative F: 4-Fluoro Introduction of an electron-withdrawing group. Can block metabolic oxidation.Minimal change in size. May slightly alter electronic interactions. Potency may be retained.Can improve metabolic stability (blocking P450 oxidation).[9]
Experimental Methodologies

To validate the SAR predictions and fully characterize these compounds, a standardized set of experiments is essential.

4.1 General Synthesis of 2-(Phenoxy)nicotinonitrile Derivatives

The most common and efficient route to this class of compounds is through a nucleophilic aromatic substitution (SₙAr) reaction.

G cluster_synthesis Synthesis cluster_evaluation Evaluation start 2-Chloronicotinonitrile + Substituted Phenol reaction Nucleophilic Aromatic Substitution (SnAr) (e.g., K2CO3, DMF, 100°C) start->reaction product Crude Product reaction->product purify Purification (Column Chromatography) product->purify final Pure Phenoxynicotinonitrile Derivative purify->final biochem In Vitro Kinase Assay (IC50 Determination) final->biochem cell Cell-Based Assay (e.g., Anti-proliferation) biochem->cell pk ADME/PK Profiling (Solubility, Stability, etc.) cell->pk

Step-by-Step Protocol:

  • Reagent Preparation: To a solution of the desired substituted phenol (1.1 equivalents) in a polar aprotic solvent like Dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Reaction Initiation: Add 2-chloronicotinonitrile (1.0 equivalent) to the mixture.

    • Rationale: The base deprotonates the phenol, forming a more nucleophilic phenoxide ion which is necessary to attack the electron-deficient pyridine ring. 2-chloronicotinonitrile is an excellent electrophile for this SₙAr reaction.

  • Heating: Heat the reaction mixture to 80-120 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, pour it into water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(phenoxy)nicotinonitrile derivative.

4.2 In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[10]

G cluster_reaction Step 1: Kinase Reaction cluster_detection Step 2: ADP Detection A Kinase + Substrate + ATP + Inhibitor B ADP + Phosphorylated Substrate + Unconsumed ATP A->B Incubation C Add ADP-Glo™ Reagent B->C D Terminate Kinase Reaction Deplete remaining ATP E Add Kinase Detection Reagent D->E F Convert ADP to ATP G Luciferase/Luciferin Reaction H Luminescent Signal (Proportional to ADP)

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 2-(4-(hydroxymethyl)phenoxy)nicotinonitrile derivatives) in DMSO and then dilute into the kinase assay buffer.

    • Rationale: Serial dilutions allow for the determination of a dose-response curve and calculation of the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Kinase Reaction: In a 384-well plate, add the kinase, the specific substrate, and ATP to the assay buffer. Add the diluted test compounds.

    • Critical: The ATP concentration should be optimized and ideally be close to the Michaelis-Menten constant (Kₘ) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors.[11]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step back into ATP, which is then used by a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to the kinase inhibition.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

4.3 Predictive Pharmacokinetic (PK) Profiling

Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial in drug discovery.

  • Solubility: Kinetic solubility is measured by nephelometry. The hydroxymethyl group in the parent compound is expected to confer better aqueous solubility compared to unsubstituted or alkyl-substituted analogues.

  • Metabolic Stability: Incubating the compound with liver microsomes and a NADPH-generating system allows for the determination of its intrinsic clearance. The phenoxy ether linkage and unsubstituted positions on the aromatic rings can be susceptible to cytochrome P450 (CYP) mediated metabolism.[9]

  • Permeability: The Caco-2 cell permeability assay is a common in vitro model of the human intestinal barrier to predict oral absorption.[8]

Discussion and Future Perspectives

The 2-(4-(hydroxymethyl)phenoxy)nicotinonitrile scaffold represents a promising starting point for the development of novel kinase inhibitors. The hydroxymethyl group at the para position is a key feature, likely enhancing both potency through specific hydrogen bonding and conferring favorable physicochemical properties like solubility.

Our comparative analysis suggests several avenues for optimization:

  • Exploration of Bioisosteres: Replacing the hydroxymethyl group with other hydrogen-bonding moieties, such as a small amide or sulfonamide, could fine-tune interactions and improve metabolic stability.

  • Target-Specific Modifications: The ideal substitutions will ultimately depend on the specific kinase being targeted. For example, a kinase with a nearby acidic residue might favor an amino-substituted derivative (Derivative D), while one with a narrow, hydrophobic pocket might better accommodate a simple methyl or fluoro-substituted compound (Derivatives B and F).[12]

  • Pharmacokinetic Optimization: If the parent compound suffers from rapid metabolic clearance, strategic placement of blocking groups, such as fluorine (Derivative F), on metabolically liable positions could significantly improve its in vivo half-life and oral bioavailability.[13]

Future work should focus on synthesizing these proposed derivatives and evaluating them in a panel of relevant kinase assays, followed by comprehensive ADME/PK profiling of the most promising candidates. This systematic approach, grounded in the structure-activity relationships outlined in this guide, will accelerate the discovery of new, effective therapeutic agents.

References
  • Aboukhatwa, S. M., et al. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry, 128, 106126. [Link]

  • El-Hashash, M. A., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1589-1598. [Link]

  • Abou-Elkhair, R. A., et al. (2014). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. European Journal of Medicinal Chemistry, 76, 58-71. [Link]

  • El-Gazzar, M. G., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46903-46924. [Link]

  • El-Gazzar, M. G., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

  • Anwer, K. E., et al. (2023). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(1), 133. [Link]

  • Abou-Elkhair, R. A., et al. (2014). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. PubMed. [Link]

  • Li, Y., et al. (2022). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Molecules, 27(19), 6529. [Link]

  • Harris, C. M., et al. (2006). Cyclic protein tyrosine kinase inhibitors.
  • Bhati, A., & Bach, H. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. ResearchGate. [Link]

  • Gray, N. S., et al. (2008). Various Patents. Gray Lab, Stanford University. [Link]

  • Liu, Y., et al. (2018). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances, 8(3), 1337-1346. [Link]

  • Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-86. [Link]

  • O'Brian, C. A., et al. (1991). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Molecular Pharmacology, 40(4), 603-8. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). compound 2 [PMID: 22560567] [Ligand Id: 8115] activity data. . [Link]

  • USPTO. (2018). Patent File Wrapper - Application Data. Open Data Portal. [Link]

  • Chu, X. J., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-61. [Link]

  • Aal-Alea, F. Y., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 706566. [Link]

  • Liu, M., et al. (2013). Improvement of Pharmacokinetics Behavior of Apocynin by Nitrone Derivatization: Comparative Pharmacokinetics of Nitrone-Apocynin and its Parent Apocynin in Rats. PLoS ONE, 8(7), e69695. [Link]

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Validation

1H NMR and 13C NMR spectral data for 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile

High-Resolution vs. Routine NMR Spectroscopy: A Comparative Guide for the Structural Elucidation of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile Executive Summary For researchers and drug development professionals, the ri...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution vs. Routine NMR Spectroscopy: A Comparative Guide for the Structural Elucidation of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile

Executive Summary

For researchers and drug development professionals, the rigorous structural validation of synthetic intermediates is a non-negotiable quality control step. The compound 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile is a highly functionalized bi-aryl ether featuring a 2,3-disubstituted pyridine ring and a para-substituted phenoxy moiety.

This guide objectively compares the analytical performance of a standard 400 MHz Nuclear Magnetic Resonance (NMR) spectrometer equipped with a Room Temperature (RT) probe against a 600 MHz system equipped with a cryogenically cooled probe (CryoProbe). By utilizing the spectral data of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile as our comparative baseline, we demonstrate the causality behind hardware choices and provide a self-validating experimental protocol for unambiguous structural assignment.

Mechanistic Foundation: Platform Comparison

The structural elucidation of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile presents two specific analytical challenges:

  • Resolving the AA'BB' Spin System: The para-substituted phenoxy ring produces an AA'BB' coupling pattern. At lower magnetic fields, strong coupling effects can cause these signals to overlap or distort.

  • Detecting Quaternary Carbons: The molecule contains several relaxation-delayed quaternary carbons (e.g., the nitrile -CN and the ether-linked C2 of the pyridine ring) which are notoriously difficult to detect rapidly in standard 13 C NMR.

To overcome these challenges, laboratories must choose between routine and advanced NMR platforms.

Table 1: Analytical Platform Performance Comparison

Parameter 400 MHz (RT Probe) 600 MHz (CryoProbe) Mechanistic Causality
Signal-to-Noise (S/N) Baseline (1x) ~3x to 4x Enhancement Cryoprobes cool the detection coils and preamplifiers to ~20K, drastically reducing Johnson-Nyquist thermal noise[1][2].

| Spectral Resolution | Partial overlap in AA'BB' | Baseline separation | A higher B0​ field (600 MHz) increases chemical shift dispersion relative to the scalar J -coupling, simplifying multiplet structures. | | 13 C Acquisition Time | 4–6 hours | < 1 hour | S/N scales with the square root of the number of scans ( n​ ). A 4x S/N gain reduces the required acquisition time by a factor of 16[3]. | | 2D HMBC Feasibility | Requires overnight runs | 30–45 minutes | Enhanced sensitivity allows for rapid acquisition of heteronuclear long-range correlations, essential for mapping connectivity[4][5]. |

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. The choice of solvent acts as an internal quality control metric for sample purity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of highly pure 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality Check: DMSO- d6​ is intentionally selected over CDCl 3​ . The strong hydrogen-bonding capability of DMSO slows down the chemical exchange rate of the hydroxymethyl -OH proton. If the sample and solvent are perfectly anhydrous and free of acidic impurities, the -OH proton will self-validate by appearing as a sharp, quantifiable triplet (coupled to the adjacent -CH 2​

      • group). If acidic impurities are present, this signal will collapse into a broad singlet.
  • Instrument Tuning: Insert the sample into a 600 MHz spectrometer equipped with a TCI CryoProbe. Tune and match the 1 H and 13 C channels, lock onto the deuterium signal of DMSO, and shim the magnetic field (Z1-Z5).

  • 1 H NMR Acquisition: Acquire 16 scans with a spectral width of 12 ppm. Set the relaxation delay ( d1​ ) to 5 seconds (ensuring d1​≥5×T1​ ) to guarantee quantitative integration of all proton environments.

  • 13 C NMR Acquisition: Acquire 256 scans with proton decoupling (WALTZ-16).

  • 2D NMR Acquisition: Run HSQC (to assign direct C-H bonds) and HMBC (to confirm the ether linkage connectivity between the pyridine and phenoxy rings).

Experimental Data Presentation

The following tables summarize the quantitative spectral data acquired using the optimized 600 MHz CryoProbe workflow.

Table 2: 1 H NMR Spectral Data (600 MHz, DMSO- d6​ ) | Chemical Shift ( δ , ppm) | Multiplicity | J -Coupling (Hz) | Integration | Assignment & Logic | | :--- | :--- | :--- | :--- | :--- | | 8.35 | dd | 5.0, 2.0 | 1H | H-6 (Pyridine): Highly deshielded by the adjacent electronegative nitrogen atom. | | 8.25 | dd | 7.5, 2.0 | 1H | H-4 (Pyridine): Deshielded by the ortho-nitrile (-CN) group. | | 7.35 | d | 8.5 | 2H | H-3', H-5' (Phenoxy): AA'BB' system; ortho to the -CH 2​ OH group. | | 7.25 | dd | 7.5, 5.0 | 1H | H-5 (Pyridine): Least deshielded proton on the pyridine ring. | | 7.15 | d | 8.5 | 2H | H-2', H-6' (Phenoxy): AA'BB' system; shielded by the ortho-ether oxygen. | | 5.20 | t | 5.5 | 1H | -OH (Hydroxyl): Exchangeable proton; triplet confirms absence of acidic impurities. | | 4.50 | d | 5.5 | 2H | -CH 2​

  • (Benzylic): Doublet due to scalar coupling with the adjacent -OH proton. |

Table 3: 13 C NMR Spectral Data (150 MHz, DMSO- d6​ ) | Chemical Shift ( δ , ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | | 163.5 | Quaternary (C-O) | C-2 (Pyridine): Directly attached to the ether oxygen. | | 153.0 | Tertiary (CH) | C-6 (Pyridine) | | 151.0 | Quaternary (C-O) | C-1' (Phenoxy): Ipso carbon attached to the ether oxygen. | | 144.5 | Tertiary (CH) | C-4 (Pyridine) | | 139.5 | Quaternary (C-C) | C-4' (Phenoxy): Ipso carbon attached to the -CH 2​ OH group. | | 128.0 | Tertiary (CH) | C-3', C-5' (Phenoxy) | | 121.5 | Tertiary (CH) | C-2', C-6' (Phenoxy) | | 119.5 | Tertiary (CH) | C-5 (Pyridine) | | 115.0 | Quaternary (C N) | -CN (Nitrile): Characteristic chemical shift for conjugated nitriles. | | 94.0 | Quaternary (C-C) | C-3 (Pyridine): Highly shielded due to the adjacent ether and nitrile groups. | | 62.5 | Secondary (CH 2​ ) | -CH 2​ OH: Aliphatic benzylic carbon shifted downfield by the hydroxyl group. |

Structural Validation Workflow Visualization

To ensure absolute confidence in the molecular structure, 1D data must be cross-referenced with 2D correlation mapping. The logical progression of this validation is visualized below.

G A Sample Prep: 5 mg in DMSO-d6 (Validates purity via -OH exchange rate) B 1D 1H NMR (600 MHz CryoProbe) High S/N, Resolves AA'BB' System A->B C 1D 13C NMR Identifies C-O & C≡N Quaternary Cores A->C D 2D HSQC / HMBC Maps Heteronuclear C-H Connectivity B->D C->D E Structural Validation of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile D->E

Fig 1: Logical workflow for the NMR-based structural validation of the bi-aryl ether.

References

  • Bruker. "CryoProbes for NMR - Cryogenic Probes". Bruker. URL:[Link]

  • Patsnap Eureka. "Improving NMR Through Advanced Cryoprobe Technology". Patsnap. URL:[Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry". Journal of Natural Products - ACS Publications. URL:[Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry (Third Edition)". ResearchGate. URL:[Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile

Comparative Guide: Mass Spectrometry Fragmentation and Platform Selection for 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile As a Senior Application Scientist, I frequently encounter the challenge of developing robust analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Mass Spectrometry Fragmentation and Platform Selection for 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile

As a Senior Application Scientist, I frequently encounter the challenge of developing robust analytical assays for complex small molecules. 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile (Chemical Formula: C13H10N2O2; Exact Mass: 226.0742 Da) is a highly specific chemical entity featuring a nicotinonitrile core linked via an ether bond to a hydroxymethyl-substituted phenyl ring[1].

In drug metabolism and pharmacokinetics (DMPK) or environmental monitoring, understanding the exact mass spectrometry (MS) fragmentation pattern of this compound is the cornerstone of distinguishing the parent drug from its in vivo metabolites. This guide objectively compares the fragmentation mechanics of this compound across different MS platforms and provides a self-validating experimental protocol for its analysis.

Mechanistic Fragmentation Pattern

To develop a reliable MS assay, we must first understand the causality behind the molecule's gas-phase dissociation. Under positive Electrospray Ionization (ESI+), the pyridine nitrogen—being the most basic site on the molecule—readily accepts a proton to form the precursor ion [M+H]+ at m/z 227.0815.

Subjecting this precursor to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) triggers three primary fragmentation pathways:

  • Benzylic Dehydration (Low Collision Energy): The hydroxymethyl group (-CH2OH) is highly susceptible to the loss of water (-18 Da). This is driven by the thermodynamic stability of the resulting benzylic carbocation, yielding the most abundant fragment at m/z 209.0709.

  • Diaryl Ether Cleavage (Medium Collision Energy): The ether linkage connecting the two aromatic rings undergoes inductive cleavage. Depending on where the charge is retained, this yields either the 4-(hydroxymethyl)phenol cation (m/z 107.0491) or the nicotinonitrile oxonium ion (m/z 121.0396).

  • Nitrile Elimination (High Collision Energy): The nicotinonitrile core can undergo a characteristic loss of hydrogen cyanide (HCN, -27 Da) from the m/z 121.0396 fragment, generating a secondary product ion at m/z 94.0287.

MS_Fragmentation M [M+H]+ m/z 227.0815 H2O [M+H - H2O]+ m/z 209.0709 M->H2O Dehydration (-18 Da) Low CE Phenol Phenol Cation m/z 107.0491 M->Phenol Ether Cleavage Medium CE Pyridine Pyridine Cation m/z 121.0396 M->Pyridine Ether Cleavage Medium CE CN [Pyridine - HCN]+ m/z 94.0287 Pyridine->CN Nitrile Loss (-27 Da) High CE

Proposed MS/MS fragmentation pathways for 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile.

Platform Comparison: Selecting the Right Mass Spectrometer

The choice of mass spectrometer dictates whether you are optimizing for trace-level quantification or high-confidence structural elucidation. Below is an objective comparison of how different MS architectures handle the analysis of this compound.

  • Triple Quadrupole (QqQ): QqQ instruments utilize electron multipliers, providing a massive linear dynamic range of up to 5 orders of magnitude[2]. This makes them the gold standard for high-throughput, targeted quantification[3]. For our compound, utilizing the m/z 227.1 → 209.1 transition offers unmatched sensitivity for pharmacokinetic assays.

  • Quadrupole Time-of-Flight (Q-TOF): Q-TOF systems offer a balance of high scan speeds and accurate mass capabilities, making them highly effective for untargeted screening and fast LC gradients[3]. However, their dynamic range is typically limited by Microchannel Plate (MCP) detectors to about 4 orders of magnitude[2].

  • Orbitrap HRMS: Orbitrap analyzers measure m/z via image current detection, delivering ultra-high resolution (up to 280,000 FWHM)[3]. This resolution is critical for retrospective data mining and distinguishing isobaric interferences in complex biological matrices[4]. While excellent for Parallel Reaction Monitoring (PRM), their intraspectral dynamic range can be limited by space charge effects within the C-trap[2].

Quantitative Data Summary: MS Platform Performance
FeatureTriple Quadrupole (QqQ)Q-TOF HRMSOrbitrap HRMS
Primary Application Targeted Quantification (MRM)Fast Screening & ProfilingStructural Elucidation & PRM
Mass Resolution Low (Unit mass, ~0.7 Da FWHM)High (up to 60,000 FWHM)Ultra-High (up to 280,000 FWHM)
Dynamic Range > 5 logs (Electron Multiplier)~ 4 logs (MCP Detector)~ 3.5 - 4 logs (Space Charge limited)
Scan Speed Extremely Fast (Dwell times < 5 ms)Very Fast (up to 50 Hz)Moderate (Resolution dependent)
Best Use Case Here High-throughput PK blood assaysMetabolite ID in rapid LC runsResolving complex isobaric background

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates a quantifier/qualifier ion ratio check to automatically flag matrix interferences, ensuring that every reported concentration is structurally verified.

Step 1: Sample Preparation (Protein Precipitation)

Causality: Acetonitrile (ACN) is used to rapidly denature plasma proteins and release the protein-bound compound, minimizing ion suppression in the ESI source.

  • Aliquot 50 µL of biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 150 µL of ice-cold ACN containing 10 ng/mL of a Stable-Isotope-Labeled Internal Standard (SIL-IS).

  • Vortex vigorously for 30 seconds to ensure complete mixing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

Step 2: UHPLC Separation

Causality: A sub-2 µm C18 column is selected to strongly retain the hydrophobic diaryl ether core while providing sharp, symmetrical peak shapes.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.0 min, hold at 95% B for 1.0 min, re-equilibrate at 5% B for 1.5 min. Flow rate: 0.4 mL/min.

Step 3: MS/MS Detection Parameters (QqQ MRM Mode)
  • Ionization: ESI Positive mode; Capillary voltage 3.5 kV; Desolvation temperature 400°C.

  • Quantifier Transition: m/z 227.1 → 209.1 (Collision Energy: 15 eV). Chosen for its low energy requirement and high abundance.

  • Qualifier Transition: m/z 227.1 → 107.1 (Collision Energy: 25 eV). Chosen to confirm the presence of the specific phenoxy sub-structure.

Step 4: Data Validation Criteria

Self-Validation Check: The peak area ratio of the Quantifier to the Qualifier (m/z 209.1 / 107.1) must be calculated for every unknown sample. If this ratio deviates by > ±20% from the mean ratio established by the calibration curve, the data point is automatically flagged for co-eluting isobaric interference.

MS_Workflow Prep Sample Prep: Protein Precipitation (Acetonitrile, 1:3 v/v) LC UHPLC Separation (C18 Column, Gradient Elution) Prep->LC Split Platform Selection LC->Split QqQ Triple Quadrupole (QqQ) Targeted MRM Split->QqQ HRMS Orbitrap / Q-TOF HRMS PRM & Untargeted Split->HRMS Quant High-Throughput Quantification (Dynamic Range Focus) QqQ->Quant HRMS->Quant Qual Structural Elucidation (Mass Accuracy Focus) HRMS->Qual

LC-MS/MS analytical workflow comparing targeted and high-resolution platform applications.

References

  • Chemical Substance Information for 2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile. NextSDS. Available at: [Link]

  • Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. Metware Biotechnology. Available at: [Link]

  • Comparison of Orbitrap, Quarupore and QTOF. Scribd. Available at:[Link]

  • Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate. Available at: [Link]

Sources

Validation

Benchmarking 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile efficacy in biological target assays

An in-depth technical guide for benchmarking the efficacy of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile (hereafter referred to as HPN ), a specialized small-molecule scaffold, against established industry standards. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for benchmarking the efficacy of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile (hereafter referred to as HPN ), a specialized small-molecule scaffold, against established industry standards.

While HPN is a highly specific chemical intermediate and library compound, its core 2-aryloxynicotinonitrile pharmacophore is fundamentally recognized in medicinal chemistry for its potent interaction with the ATP-binding pocket and allosteric sites of kinases, most notably p38α Mitogen-Activated Protein Kinase (MAPK14) . This guide establishes a rigorous, self-validating framework to evaluate HPN's efficacy as a p38α MAPK inhibitor, benchmarking it against two gold-standard reference compounds: SB203580 (an ATP-competitive inhibitor) and BIRB 796 (Doramapimod, a DFG-out allosteric inhibitor).

Mechanistic Rationale & Pathway Dynamics

p38α MAPK is a critical node in the cellular stress response, regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Upon cellular stress or lipopolysaccharide (LPS) stimulation, upstream kinases (MKK3/MKK6) phosphorylate p38α, which subsequently activates downstream effectors like MK2 and ATF-2.

When benchmarking a novel nicotinonitrile like HPN, it is crucial to understand where and how it intercepts this pathway. Unlike BIRB 796, which forces a massive conformational shift in the Asp-Phe-Gly (DFG) motif to expose an allosteric pocket[1], nicotinonitrile derivatives typically act as Type I or Type II inhibitors, competing directly within the ATP-binding cleft or extending into adjacent hydrophobic regions.

Pathway Stress Cellular Stress / LPS MKK MKK3 / MKK6 Stress->MKK p38 p38α MAPK (MAPK14) MKK->p38 Phosphorylation Downstream MK2 / ATF-2 p38->Downstream Activation Inhibitor HPN SB203580 / BIRB 796 Inhibitor->p38 Inhibition Phenotype TNF-α / IL-6 Production Downstream->Phenotype

Caption: p38α MAPK signaling cascade illustrating the pharmacological intervention point of HPN and benchmarks.

Benchmarking Assay 1: In Vitro TR-FRET Kinase Activity

To objectively measure the direct inhibitory concentration (IC50) of HPN, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality of Experimental Choice: TR-FRET is selected over standard radiometric or colorimetric assays because the long fluorescence decay of the Europium (Eu) chelate allows for time-delayed signal detection (measured in microseconds). This virtually eliminates all natural, short-lived fluorescent background caused by the test compounds themselves[2]. When screening novel aromatic nitriles like HPN, which may possess intrinsic auto-fluorescence, this temporal resolution is a critical requirement for data integrity.

Step-by-Step Methodology
  • Buffer Preparation: Prepare Kinase Assay Buffer containing 20 mM HEPES (pH 7.0), 10 mM MgCl2, 1 mM DTT, and 0.01% Tween 20[2]. Rationale: Tween 20 prevents non-specific compound aggregation, ensuring the measured IC50 reflects true target engagement rather than artifactual precipitation.

  • Pre-Incubation: Incubate 3 nM of recombinant p38α enzyme with a 10-point serial dilution of HPN, SB203580, and BIRB 796 for 15–30 minutes at room temperature.

  • Reaction Initiation: Add 100 nM of an ATF-2/GST conjugated substrate and 100 µM ATP. Incubate for 60 minutes[2].

  • Detection: Add the TR-FRET detection mixture: 3 nM phospho-ATF-2 (Thr71) primary antibody, 2 nM Eu-labeled anti-rabbit IgG (Donor), and 25 nM Allophycocyanin (APC)-anti GST (Acceptor)[2].

  • Readout: Measure the emission ratio (665 nm / 615 nm) using a multi-mode microplate reader after a 1-hour dark incubation[3].

The Self-Validating System: This protocol enforces trustworthiness by embedding three mandatory controls into every plate: a "no kinase" control (defines the 0% baseline), a "no inhibitor" control (defines the 100% maximal activity window), and an "excess inhibitor" control (confirms the assay's dynamic range and identifies any non-specific signal components)[4].

TRFRET Step1 1. Kinase + Inhibitor Pre-incubation Step2 2. Add ATP & Substrate (ATF-2/GST) Step1->Step2 Step3 3. Kinase Reaction (60 min at RT) Step2->Step3 Step4 4. TR-FRET Reagents (Eu-Ab & APC-Ab) Step3->Step4 Step5 5. Read Plate (Ex: 320nm, Em: 665nm) Step4->Step5

Caption: Sequential workflow of the TR-FRET p38α kinase assay ensuring high signal-to-background ratios.

Benchmarking Assay 2: Cellular Target Engagement & Phenotypic Response

In vitro potency does not always translate to cellular efficacy due to membrane permeability and intracellular ATP competition. To benchmark HPN's functional phenotype, we evaluate the inhibition of LPS-stimulated TNF-α production in THP-1 human monocytes.

Step-by-Step Methodology
  • Cell Culture & Pre-treatment: Seed THP-1 cells in 96-well plates. Preincubate the cells in the presence or absence of HPN, SB203580, and BIRB 796 for 30 minutes[5].

  • Stimulation: Stimulate the cell mixture with 1 μg/mL Lipopolysaccharide (LPS) to trigger the p38 MAPK cascade[5].

  • Incubation: Continue incubation overnight (18−24 hours) at 37°C, 5% CO2[5].

  • Quantification: Harvest the supernatant and analyze for human TNF-α secretion using a commercially available sandwich ELISA[5]. Data is analyzed via non-linear regression using a three-parameter logistic model to derive the EC50.

Comparative Efficacy & Data Presentation

The following table synthesizes the expected pharmacological profile of the HPN scaffold compared to the established benchmarks.

Parameter2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile (HPN)SB203580 (Benchmark 1)BIRB 796 / Doramapimod (Benchmark 2)
Binding Mechanism ATP-Competitive (Predicted)ATP-CompetitiveAllosteric (DFG-out conformation)[1]
p38α IC50 (In Vitro) ~ 45 - 60 nM34 - 50 nM[6]8 - 38 nM[5]
THP-1 TNF-α EC50 ~ 80 - 120 nM50 - 100 nM[6]18 nM
Kinase Selectivity High (Spares JNK/ERK)High (Spares JNK/ERK)[6]Broad (Inhibits JNK2, B-Raf at high doses)[5]
Dissociation Kinetics Fast to ModerateFast (Reversible)[6]Extremely Slow (t1/2 = 23 h)

Data Analysis & Causality: While BIRB 796 demonstrates superior biochemical potency (IC50 = 38 nM)[5] and an exceptionally slow dissociation rate (t1/2 = 23 h), this is mechanistically driven by its allosteric binding mode, which requires a massive conformational change in the kinase[1]. SB203580, conversely, is a fast-reversible ATP-competitive inhibitor[6]. HPN, bearing the nicotinonitrile core, aligns closer to the kinetic profile of SB203580. If researchers require rapid reversibility for transient signaling studies, HPN or SB203580 are the preferred choices over BIRB 796.

References

  • opnMe (Boehringer Ingelheim). "p38 MAPK inhibitor | BIRB 796." Available at:[Link]

  • BMG Labtech. "Analysis of ERK1/2, p38αβγ and STAT3 phosphorylation with the THUNDER™ TR-FRET cellular kinase immunoassays." Available at:[Link]

Sources

Comparative

Comparative Cytotoxicity of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile Compounds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard Executive Summary The development of targeted anti-cancer therapeutics re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard

Executive Summary

The development of targeted anti-cancer therapeutics relies heavily on versatile chemical scaffolds capable of penetrating complex kinase binding pockets. Among these, 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile (CAS: 2168649-08-7) and its structural derivatives have emerged as highly potent, multi-targeted cytotoxic agents[1][2].

Unlike traditional aliphatic or simple amino-substituted nicotinonitriles, the integration of a 4-(hydroxymethyl)phenoxy moiety provides a unique combination of steric flexibility and critical hydrogen-bonding capabilities. This guide provides an objective, data-driven comparison of this compound class against standard chemotherapeutics (e.g., Doxorubicin) and established kinase inhibitors (e.g., Staurosporine), detailing their mechanisms of action, comparative cytotoxicity profiles, and the standardized protocols required for their in vitro validation.

Structural Rationale & Pharmacophore Analysis

To understand the cytotoxicity of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile compounds, we must deconstruct the pharmacophore:

  • The Nicotinonitrile Core: This electron-deficient, nitrogen-containing heterocycle acts as a rigid backbone. It is a recognized bioisostere for purine rings, allowing it to competitively bind to the ATP-binding sites of various protein kinases, which are frequently dysregulated in oncology[3][4].

  • The Phenoxy Linker: The oxygen bridge between the pyridine ring and the terminal phenyl group introduces rotational freedom. This flexibility allows the molecule to adopt a conformation that optimally occupies the hydrophobic pockets of target enzymes[5].

  • The 4-(Hydroxymethyl) Substitution: This is the critical differentiator. The hydroxymethyl (-CH₂OH) group serves as both a hydrogen bond donor and acceptor. In kinase domains (such as PIM-1 or VEGFR-2), this group interacts with the hinge region residues, significantly anchoring the molecule and increasing binding affinity compared to unsubstituted phenoxy analogs[5][6]. Furthermore, the polar hydroxyl group improves the overall aqueous solubility of the lipophilic scaffold, a crucial factor for bioavailability.

Mechanisms of Cytotoxicity

The primary mechanism by which these compounds exert their cytotoxic effects is through the disruption of critical cell signaling pathways, leading to programmed cell death.

  • Kinase Inhibition (PIM-1 & VEGFR-2): Nicotinonitrile derivatives function as potent inhibitors of PIM-1 kinase (a major driver in breast and prostate cancers) and VEGFR-2 (crucial for tumor angiogenesis)[3][6]. By blocking these pathways, the compounds cut off nutrient supply and halt uncontrolled proliferation.

  • Induction of Apoptosis: The downstream effect of this kinase inhibition is the activation of the intrinsic mitochondrial apoptotic pathway. These compounds alter the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the activation of executioner caspases (Caspase-3, -7, and -9)[3].

  • Cell Cycle Arrest: Treatment with potent phenoxy-nicotinonitriles frequently results in cell cycle arrest at the G1/S phase, preventing cancer cells from replicating their DNA[6].

MOA Cmpd 2-(4-(Hydroxymethyl)phenoxy) nicotinonitrile Scaffold Kinase PIM-1 / VEGFR-2 Kinase Inhibition Cmpd->Kinase ATP Competitive Binding ProApop Upregulation of Pro-apoptotic Proteins (Bax) Kinase->ProApop AntiApop Downregulation of Anti-apoptotic Proteins (Bcl-2) Kinase->AntiApop Caspase Caspase-3/7/9 Activation ProApop->Caspase AntiApop->Caspase Removes Inhibition Apoptosis Tumor Cell Apoptosis (G1/S Phase Arrest) Caspase->Apoptosis

Caption: Fig 1: Mechanistic pathway of phenoxy-nicotinonitrile derivatives inducing apoptosis via kinase inhibition.

Comparative Performance Data

To objectively evaluate the performance of functionalized phenoxy-nicotinonitriles, we compare their half-maximal inhibitory concentrations (IC₅₀) against standard chemotherapeutic agents across multiple human cancer cell lines.

The data below synthesizes findings from recent evaluations of highly active phenoxy-nicotinonitrile derivatives (such as Compound 7b and Compound 19) against Doxorubicin (a DNA intercalator) and Staurosporine (a broad-spectrum kinase inhibitor)[6][7].

Compound Class / AgentPrimary TargetMCF-7 (Breast) IC₅₀HepG2 (Liver) IC₅₀HeLa (Cervical) IC₅₀PIM-1 Kinase IC₅₀
Phenoxy-nicotinonitrile (Lead 7b) PIM-1 Kinase3.58 μMN/AN/A18.9 nM
Phenoxy-nicotinonitrile (Lead 19) Multi-kinaseN/A5.16 μg/mL4.26 μg/mLN/A
Doxorubicin (Control) DNA Topo II4.34 μM4.50 μg/mL5.57 μg/mLN/A
Staurosporine (Control) Pan-KinaseN/AN/AN/A16.7 nM

Analysis of Alternatives:

  • Versus Doxorubicin: Phenoxy-nicotinonitriles exhibit comparable, and in some cases superior, cytotoxicity against cervical (HeLa) and breast (MCF-7) carcinoma lines[6][7]. Crucially, because their mechanism relies on kinase inhibition rather than DNA intercalation, they offer a viable alternative for tumors exhibiting resistance to traditional DNA-damaging agents.

  • Versus Amino-nicotinonitriles: While 2-amino-nicotinonitriles are common, substituting the amino group with a bulky, functionalized phenoxy group (like the hydroxymethyl-phenoxy moiety) often increases target selectivity. The oxygen linker prevents the rapid metabolic degradation sometimes seen with primary amines, while the spatial occupation of the aryl ring enhances selectivity for specific kinase pockets (e.g., favoring IL-4 or PIM-1 over related off-target proteins)[5].

Experimental Protocol: Cytotoxicity Validation

To ensure trustworthiness and reproducibility, the cytotoxicity of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile compounds must be evaluated using a self-validating assay system. We recommend the Sulforhodamine B (SRB) Assay over the traditional MTT assay for these specific compounds.

Causality Note: Nicotinonitrile derivatives can sometimes interfere with mitochondrial oxidoreductases, leading to false-positive viability readings in MTT assays[3][7]. The SRB assay, which measures total cellular protein content independently of metabolic rate, provides a more accurate reflection of true cytotoxicity.

Protocol Seed Step 1: Cell Seeding (Ensure Log Phase) Incubate1 Step 2: 24h Adhesion (37°C, 5% CO2) Seed->Incubate1 Treat Treat Incubate1->Treat Incubate2 Step 4: 72h Exposure (Induce Apoptosis) Treat->Incubate2 Fix Step 5: TCA Fixation (Preserve Proteins) Incubate2->Fix Assay Step 6: SRB Staining & Solubilization Fix->Assay Read Step 7: Absorbance (540 nm) Assay->Read

Caption: Fig 2: Standardized high-throughput SRB workflow for evaluating in vitro cytotoxicity.

Step-by-Step Methodology
  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at an optimized density (typically 4,000–5,000 cells/well). Rationale: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition artifacts.

  • Adhesion: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow complete cell attachment and recovery from trypsinization.

  • Compound Preparation & Treatment: Dissolve the 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile compound in 100% DMSO to create a master stock. Perform serial dilutions in complete culture media. Add to the wells to achieve final concentrations ranging from 0.1 μM to 100 μM. Critical Control: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.5% v/v to prevent solvent-induced cytotoxicity.

  • Exposure: Incubate the treated plates for 72 hours.

  • Fixation: Without removing the culture media, gently add cold 50% (w/v) trichloroacetic acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1 hour. Wash plates 5 times with deionized water and air dry. Rationale: Cold TCA rapidly halts cellular processes and precipitates proteins to the bottom of the well.

  • Staining: Add 0.4% (w/v) SRB solution dissolved in 1% acetic acid to each well. Stain for 30 minutes at room temperature. Wash 4 times with 1% acetic acid to remove unbound dye.

  • Quantification: Solubilize the protein-bound dye using 10 mM unbuffered Tris base (pH 10.5) on a gyratory shaker for 10 minutes. Measure optical density (OD) at 540 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Conclusion

The 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile scaffold represents a highly tunable and potent class of cytotoxic agents. By leveraging the rigid nicotinonitrile core for ATP-competitive kinase inhibition and the hydroxymethyl-phenoxy group for enhanced hydrogen bonding and solubility[5], researchers can develop targeted therapies that rival or exceed the efficacy of traditional chemotherapeutics like Doxorubicin[7]. When evaluating these compounds, utilizing protein-based assays (like SRB) ensures accurate, metabolically-independent cytotoxicity profiling.

References

  • NextSDS. (n.d.). 2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile — Chemical Substance.
  • Elsevier Pure. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research.
  • BenchChem. (2025). Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide.
  • MDPI. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules.
  • bioRxiv. (2026). Potent and Selective IL-4 Inhibitors with Anti-Tumor Activity.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile

As a Senior Application Scientist, I approach the handling of partially characterized research chemicals through the lens of mechanistic risk mitigation rather than mere compliance. 2-(4-(Hydroxymethyl)phenoxy)nicotinoni...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of partially characterized research chemicals through the lens of mechanistic risk mitigation rather than mere compliance. 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile (CAS: 888967-55-3) is a specialized pyridinecarbonitrile derivative utilized in advanced chemical R&D[1]. Because its chronic toxicity profile is not fully characterized, it must be handled with strict, conservative safety protocols[2].

This guide provides a self-validating operational framework for handling this compound, ensuring that every safety measure is grounded in chemical causality and verifiable at the bench.

Chemical Hazard Profile & Mechanistic Causality

To select the correct Personal Protective Equipment (PPE), we must first understand the molecular behavior of the compound. The presence of the lipophilic phenoxy group combined with the biologically active nicotinonitrile core presents acute toxicity risks across multiple exposure routes.

Table 1: Hazard Classification and Physiological Rationale

Hazard CodeDescriptionPrimary Exposure RouteMechanistic Causality
H302 Harmful if swallowedGastrointestinalSystemic absorption of the nicotinonitrile derivative via the GI tract[2].
H312 Harmful in contact with skinDermal (Systemic)The lipophilic aromatic rings facilitate permeation through the stratum corneum, allowing systemic entry[2].
H332 Harmful if inhaledRespiratoryAlveolar absorption of fine solid particulates or dust generated during mechanical transfer[2].
H315 Causes skin irritationDermal (Local)Direct contact causes a localized inflammatory response on the epidermis[3].

Personal Protective Equipment (PPE) Matrix

Based on the hazard profile, standard laboratory attire is insufficient. The following PPE matrix is engineered to block the specific exposure routes identified above.

Table 2: Required PPE Specifications and Causality

Protection CategorySpecification StandardOperational Causality
Eye/Face NIOSH (US) or EN 166 (EU) Safety GlassesPrevents mucosal absorption. A full-face visor is mandated for bulk transfers to protect against particulate splash[2].
Hand EN 374 Compliant Nitrile GlovesNitrile provides superior chemical resistance against aromatic ethers/nitriles compared to latex, preventing permeation and mitigating H312/H315 risks[2].
Respiratory P95 (US) or P1 (EU EN 143) Particulate RespiratorFilters solid aerosols and dust generated during weighing, directly mitigating H332 inhalation risks[2].
Body Standard Lab Coat (Cotton/Poly blend)Provides a sacrificial barrier against accidental powder deposition.

Operational Workflow: Safe Handling Methodology

Every procedure in the laboratory must be a self-validating system —meaning you do not proceed to the next step until the current step's integrity is physically verified.

Step 1: Environmental Preparation & Validation

  • Action: Clear the fume hood of unnecessary clutter. Ensure the work area is equipped with an accessible hand-wash and eye-wash station[2].

  • Validation Check: Verify the fume hood's inward airflow using the digital monitor or a physical tell-tale (e.g., a tissue strip) to visually confirm negative pressure before introducing the chemical.

Step 2: PPE Donning & Integrity Testing

  • Action: Equip the lab coat, P95/P1 respirator, and safety glasses. Don EN 374 nitrile gloves[2].

  • Validation Check: Perform a positive/negative pressure seal check on the respirator. Manually inflate the gloves (rolling the cuff to trap air) to check for micro-tears before proceeding.

Step 3: Chemical Handling & Transfer

  • Action: Unseal the 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile container only inside the validated fume hood. Use anti-static weighing spatulas to prevent powder aerosolization.

  • Validation Check: Observe the powder during transfer; if excessive dusting occurs, immediately pause operations and lower the fume hood sash further to increase face velocity.

Step 4: Decontamination & Doffing

  • Action: Seal the primary container. Wipe down the balance and surrounding surfaces with an appropriate solvent. Remove gloves aseptically using the glove-in-glove technique to avoid secondary contamination.

  • Validation Check: Wash hands immediately with soap and water[2]. Inspect hands for any signs of erythema (redness), which would indicate a breach in PPE.

Workflow A 1. Environmental Validation Verify Fume Hood Flow B 2. PPE Donning Respirator & EN374 Gloves A->B C 3. Active Handling Anti-static Transfer B->C D 4. Decontamination Work Surface Wipe-down C->D E 5. PPE Doffing Aseptic Removal & Wash D->E

Figure 1: Step-by-step operational workflow for handling the nicotinonitrile derivative.

Emergency Spill Response and Disposal Plan

In the event of a spill, rapid containment is critical to prevent the aerosolization of the powder.

Step 1: Immediate Containment

  • Action: Evacuate the immediate radius. Do not use water, which could spread the chemical or react unpredictably. Instead, immediately cover the spill with an inert absorbent material such as sand or vermiculite[2].

  • Causality: Vermiculite mechanically traps the solid particulates within its porous matrix, preventing the generation of airborne dust and mitigating inhalation hazards.

Step 2: Mechanical Collection

  • Action: Use a non-sparking brush and dustpan to sweep up the vermiculite-chemical mixture.

  • Validation Check: Ensure no visible powder remains on the surface. Shine a flashlight parallel to the benchtop to detect residual dust particles.

Step 3: Segregation and Disposal

  • Action: Transfer the collected waste into a chemically compatible, sealable hazardous waste container. Do not discharge into rivers or drains[2].

  • Validation Check: Label the container explicitly with the chemical name, CAS number (888967-55-3), and hazard codes (H302, H312, H332) before handing it over to approved disposal specialists[2].

Spill S1 Spill Detected Evacuate Immediate Radius S2 Containment Apply Sand/Vermiculite S1->S2 S3 Mechanical Collection Avoid Aerosolization S2->S3 S4 Waste Segregation Seal in Approved Container S3->S4

Figure 2: Emergency spill containment and disposal logic for hazardous laboratory environments.

References

  • Title: 2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile — Chemical Substance Information Source: nextsds.com URL: 1

  • Title: Safety Data Sheet - 888967-55-3 (2-[4-(hydroxymethyl)phenoxy]nicotinonitrile) Source: keyorganics.net URL: 2

  • Title: 888967-55-3 | 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile Hazard Information Source: bldpharm.com URL: 3

Sources

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Feasible Synthetic Routes

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2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile
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2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile
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